Product packaging for Benzyl Butyl Phthalate-d4(Cat. No.:CAS No. 93951-88-3)

Benzyl Butyl Phthalate-d4

Cat. No.: B120574
CAS No.: 93951-88-3
M. Wt: 316.4 g/mol
InChI Key: IRIAEXORFWYRCZ-CXRURWBMSA-N
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Description

Contextualizing Benzyl (B1604629) Butyl Phthalate (B1215562) (BBP) as an Environmental Contaminant and Endocrine-Disrupting Chemical in Academic Discourse

Benzyl Butyl Phthalate (BBP) is a high-production-volume chemical that has become a ubiquitous environmental contaminant due to its widespread use as a plasticizer. nih.govca.gov It is frequently detected in various environmental compartments, including indoor air and dust, water bodies, and soil. bohrium.comdmu.dkoaepublish.com Academic literature extensively documents BBP's role as an endocrine-disrupting chemical. nih.govmdpi.combohrium.com Studies have shown that BBP can mimic the hormone estrogen and exhibit anti-androgenic activity, potentially leading to adverse reproductive and developmental effects. nih.govnih.govindustrialchemicals.gov.au Concerns over its potential health risks have led to increased scrutiny and regulation in many parts of the world. bohrium.commdpi.com

Significance of Stable Isotope Labeling: The Role of Benzyl Butyl Phthalate-d4 (BBP-d4) as an Internal Standard and Tracer in Advanced Research Methodologies

The use of stable isotope-labeled compounds like this compound (BBP-d4) is a cornerstone of modern analytical chemistry, particularly in the field of environmental and toxicological research. adesisinc.com BBP-d4 serves as an invaluable internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.commdpi.com

When analyzing a sample for BBP, a known amount of BBP-d4 is added at the beginning of the sample preparation process. Since BBP-d4 behaves almost identically to the native BBP during extraction, cleanup, and analysis, any loss of the target analyte during these steps will be mirrored by a proportional loss of the internal standard. mdpi.com By measuring the final ratio of BBP to BBP-d4, researchers can accurately quantify the initial amount of BBP in the sample, correcting for procedural variations and matrix effects. This isotope dilution method significantly enhances the accuracy and reliability of analytical measurements. mdpi.com

Beyond quantification, BBP-d4 can also be used as a tracer in metabolic and environmental fate studies. iaea.org By introducing BBP-d4 into a biological system or environmental microcosm, scientists can track its movement, degradation, and transformation into various metabolites. srce.hr

Evolution of Research Perspectives on BBP and its Deuterated Form

Initial research on BBP primarily focused on its production, use, and its presence as a contaminant in the environment. As analytical techniques became more sensitive, the focus shifted towards understanding its toxicological effects, particularly its endocrine-disrupting properties. nih.gov This led to a surge in studies investigating its impact on reproductive health and development in various organisms. nih.govindustrialchemicals.gov.au

The development and commercial availability of BBP-d4 marked a significant advancement in the field. isotope.com It enabled researchers to move from qualitative detection to precise quantification of BBP exposure in human populations and environmental samples. mdpi.comresearchgate.net This has been crucial in establishing links between BBP exposure and various health outcomes. Recent studies have utilized BBP-d4 to investigate the metabolism of BBP in vivo, identifying its primary metabolites, monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP), in human urine. ca.gov

The table below showcases the application of BBP-d4 as an internal standard in various analytical studies.

Research FocusAnalytical MethodMatrixKey FindingReference(s)
Phthalate Analysis in FoodLC-MS/MSPork and ChickenUse of BBP-d4 as an internal standard enhanced recovery and accuracy of phthalate detection. mdpi.com
Phthalate Detection in TextilesLC-MS/MSTextile SamplesBBP-d4 was used as an internal standard in a rapid screening method for phthalates. mdpi.com
Indoor Air QualityGC-MSIndoor AirBBP-d4 was used to validate a method for determining phthalate concentrations in indoor air. researchgate.net
Phthalate Analysis in BeveragesGC-MSBeveragesBBP-d4 was employed as an internal standard for the analysis of phthalates in commercially available drinks. scispace.com
Environmental Sorption StudiesNot SpecifiedSeawater and SedimentDeuterated phthalates, including BBP-d4, were used as internal standards to study the distribution of phthalates in a marine ecosystem. sfu.ca

Scope and Objectives of Current and Future Academic Investigations Involving BBP-d4

Current and future research involving BBP-d4 is aimed at refining our understanding of BBP's environmental fate, human exposure pathways, and health risks. Key areas of investigation include:

Advanced Biomonitoring: Utilizing BBP-d4 to develop more sensitive and high-throughput methods for measuring BBP and its metabolites in human samples (e.g., urine, blood, breast milk) to better assess population-level exposure.

Metabolomic Studies: Employing BBP-d4 as a tracer to elucidate the complete metabolic pathways of BBP in humans and other organisms, including the identification of novel metabolites. acs.org

Environmental Fate and Transport Modeling: Using BBP-d4 in controlled laboratory and field studies to accurately model the transport, partitioning, and degradation of BBP in different environmental compartments. iaea.orgsrce.hr

Source Tracking: Developing methods that use the isotopic signature of contaminants to trace pollution sources in the environment. iaea.org

Toxicological Mechanism Studies: Applying BBP-d4 in in-vitro and in-vivo experiments to investigate the molecular mechanisms underlying BBP's endocrine-disrupting effects and other toxicological endpoints.

The continued use of BBP-d4 in these research areas will be critical for developing effective strategies to mitigate human exposure to BBP and protect public health and the environment. adesisinc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O4 B120574 Benzyl Butyl Phthalate-d4 CAS No. 93951-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIAEXORFWYRCZ-CXRURWBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584154
Record name Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-88-3
Record name Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-88-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Analytical Methodologies and Isotope Labeled Standards for Bbp Quantification and Tracing

Advanced Chromatographic Techniques for BBP and Metabolite Analysis

Modern analytical methodologies for BBP and its byproducts predominantly rely on the coupling of high-resolution chromatographic separation techniques with sensitive mass spectrometric detection. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods, each offering distinct advantages depending on the specific application and target analytes. The use of BBP-d4 as an internal standard is integral to achieving the high levels of accuracy and precision required in these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Deuterated Internal Standards

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of semi-volatile compounds like BBP. In this method, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected.

The use of BBP-d4 in an isotope dilution GC-MS analysis significantly enhances the method's reliability. For instance, in a study developing a method for the simultaneous determination of phthalates and polycyclic aromatic hydrocarbons (PAHs) in edible oils, a 1:1 isotope dilution method using 12 isotopes, including BBP-d4, yielded excellent precision with relative standard deviations (RSDs) between 0.92–10.6% and high accuracy with recoveries of 80.6–97.8%. s4science.at Similarly, GC-MS methods have been validated for analyzing phthalates in indoor air, where BBP-d4 was used to assess the recovery from various solid-phase adsorbents. nih.govdphen1.com The technique is also applied to biological samples; for example, BBP-d4 was used as an internal standard for the quantification of BBP in the serum of marine mammals. mdpi.com In the analysis of food packaging contaminants, a salt-assisted liquid-liquid extraction (SALLE) followed by GC-MS/MS utilized BBP-d4 to ensure accurate quantification. researchgate.net

Table 1: Examples of BBP-d4 Application in GC-MS Methodologies

Matrix Analytical Method Purpose of BBP-d4 Reference
Edible Oils Isotope Dilution-GC-MS Internal standard for accurate quantification s4science.at
Indoor Air GC-MS Surrogate to evaluate adsorbent recovery nih.govdphen1.com
Marine Mammal Serum GC-MS Isotopically labeled internal standard mdpi.com
Cosmetics GC-MS/MS Surrogate standard researchgate.net
Plasma & Beverages GC-MS Internal standard for recovery studies nih.gov
Food Simulants SALLE GC-MS/MS Internal standard researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

For the analysis of BBP's non-volatile breakdown products, liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred technique. In the human body, BBP is rapidly metabolized into primary monoester metabolites, principally monobenzyl phthalate (B1215562) (MBzP) and monobutyl phthalate (MBP). industrialchemicals.gov.aucpsc.govnih.gov These metabolites are excreted in urine and serve as specific biomarkers for assessing human exposure to BBP. industrialchemicals.gov.au

Method Development and Validation for Environmental and Biological Matrices using BBP-d4

The development of a reliable analytical method requires rigorous validation to ensure it is fit for purpose. BBP-d4 plays a crucial role in multiple stages of method development and validation, including the assessment of extraction efficiency, calibration, and interlaboratory performance.

During the development of methods for analyzing BBP in air, different solid-phase adsorbents must be evaluated for their trapping and release efficiency. In one such study, two types of octadecyl silica (B1680970) (ODS) filters and a styrene–divinylbenzene (SDB) copolymer cartridge were tested. nih.govdphen1.com The recovery of several deuterated phthalates, including BBP-d4, was measured. The results showed that recovery did not differ significantly between the three adsorbents, with values consistently greater than 89.7% for an air volume of 2.88 m³. nih.govdphen1.com This demonstrates that BBP-d4 is an effective tool for verifying that the chosen adsorbent provides high and reproducible extraction yields.

BBP-d4 is essential for establishing the accuracy and precision of an analytical method across a range of concentrations. It is used to construct calibration curves and perform recovery studies in the actual sample matrix. For example, in the analysis of phthalates in pork and chicken using LC-MS/MS, spiking blank samples with BBP and BBP-d4 demonstrated high recovery rates, ensuring the method's accuracy. nih.gov Similarly, a GC-MS method for analyzing BBP in marine mammal serum reported mean surrogate recoveries of up to 110% for BBP using BBP-d4. mdpi.com These studies confirm that the method can accurately quantify BBP by correcting for any analyte loss or signal suppression caused by the complex biological matrix.

Table 2: Recovery Studies of Benzyl (B1604629) Butyl Phthalate (BBP) using BBP-d4 in Various Matrices

Matrix Analytical Method Recovery Range Reference
Pork LC-MS/MS 98.3%–99.8% nih.gov
Chicken LC-MS/MS 97.8%–99.1% nih.gov
Edible Oils GC-MS 80.6%–97.8% s4science.at
Indoor Air (Adsorbents) GC-MS > 89.7% nih.govdphen1.com
Marine Mammal Serum GC-MS Mean surrogate recovery up to 110% mdpi.com

To standardize a new analytical procedure, it must be validated across multiple laboratories to ensure its reproducibility and robustness. BBP-d4 is used in such interlaboratory validation studies, often called round-robin tests. A method developed for analyzing phthalates in indoor air using solid-phase extraction was validated in five different laboratories. nih.govdphen1.com The results for two phthalates showed high mean recoveries (91.3–99.9%) and excellent reproducibility, with relative standard deviations for reproducibility (RSDR) ranging from 5.1% to 13.1%. nih.govdphen1.com The resulting Horwitz ratio (HorRat) values were between 0.31 and 0.79, well within the acceptable range, confirming the method's suitability for widespread use. nih.govdphen1.com These studies underscore the importance of deuterated standards like BBP-d4 in establishing rugged and reliable analytical methods that can be implemented across different facilities.

Isotope Dilution Mass Spectrometry (IDMS) in BBP Research

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes in complex samples. nih.govenvcrm.com In the context of BBP research, IDMS coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for determining BBP concentrations.

The core principle of IDMS involves the addition of a known amount of an isotopically labeled standard, such as Benzyl Butyl Phthalate-d4, to the sample at the earliest stage of analysis. nih.govnih.gov This "isotope spike" homogenously mixes with the endogenous BBP. During sample preparation, extraction, and analysis, any loss of the analyte will be accompanied by a proportional loss of the isotope-labeled standard. Since the mass spectrometer can differentiate between the native BBP and the heavier BBP-d4 based on their mass-to-charge ratios, the ratio of the two compounds is measured. creative-proteomics.com By comparing this ratio to the ratio in a calibration standard with known concentrations of both native and labeled compounds, the initial concentration of BBP in the sample can be accurately calculated, effectively correcting for variations in sample matrix and procedural losses. nih.gov

The use of a deuterated internal standard like BBP-d4 is particularly advantageous because it co-elutes chromatographically with the unlabeled BBP, experiencing identical ionization and fragmentation behavior in the mass spectrometer, which minimizes analytical variability and enhances the reliability of the quantification. nih.gov

Table 1: Key Ions for Quantification of BBP and BBP-d4 in GC-MS Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzyl Butyl Phthalate (BBP)14991206
This compound (BBP-d4)15391210

Note: The quantifier and qualifier ions are selected based on the mass spectrum of the compounds to ensure specificity and confirmation of identity.

Stable Isotope Tracing Studies for Metabolic and Environmental Fate Elucidation

Stable isotope tracing is a powerful methodology used to follow the transformation and movement of a compound through biological or environmental systems. springernature.comnih.gov By introducing a stable isotope-labeled compound like this compound, researchers can track the fate of the BBP molecule, identifying its metabolites and degradation products. springernature.com This approach offers unparalleled insights into the metabolic pathways within an organism and the degradation processes in various environmental compartments. nih.govwikipedia.orgnih.gov

In metabolic studies, after administering BBP-d4, biological samples such as urine or blood are analyzed, typically by high-resolution mass spectrometry. frontiersin.org The presence of deuterium (B1214612) in the BBP-d4 molecule results in a characteristic isotopic pattern for the parent compound and any of its metabolites that retain the deuterated portion of the molecule. nih.gov By searching the mass spectrometry data for pairs of signals with a specific mass difference corresponding to the isotopic label (e.g., a 4 Da shift for a d4 label), researchers can selectively identify potential metabolites of BBP from a complex background of endogenous molecules. frontiersin.org This method significantly enhances the confidence in metabolite identification, as the isotopic signature serves as a unique tag for compounds originating from the administered BBP-d4. biorxiv.org

To improve the efficiency and reliability of identifying metabolite signals from complex LC-MS datasets, statistical procedures can be employed. nih.gov One such approach involves using varying concentration ratios of the native (unlabeled) BBP and the stable isotope-labeled BBP-d4. nih.gov By analyzing the correlation between these varying concentration ratios and the instrumental response ratios of potential metabolite signals, a high degree of confidence can be achieved in filtering out true metabolites from background noise and unrelated compounds. nih.gov Computational algorithms can be developed to automate this process, effectively mining the data for statistically significant correlations that point to bona fide metabolites. nih.gov This statistical filtering minimizes false positives and allows for the detection of low-abundance metabolites that might otherwise be missed. frontiersin.org

In environmental science, stable isotope analysis can be used to trace the source and fate of pollutants. hutton.ac.ukthermofisher.com While not directly using BBP-d4 as a tracer in the environment on a large scale, the principles of isotope analysis are applied to understand the degradation of BBP. By analyzing the natural isotopic composition (e.g., of carbon and hydrogen) of BBP in contaminated samples, it is possible to assess the extent of its biodegradation. brgm.fr Microbial degradation processes often exhibit isotopic fractionation, where microbes preferentially consume molecules with lighter isotopes, leading to an enrichment of heavier isotopes in the remaining contaminant pool. nist.gov By monitoring these changes in the isotopic signature of BBP over time and space, scientists can evaluate the effectiveness of natural attenuation processes in contaminated sites. brgm.frudel.edu

Biomarker Discovery and Exposure Assessment utilizing Deuterated Analogs

The assessment of human exposure to BBP is typically conducted by measuring its metabolites in biological matrices, most commonly urine. health.state.mn.us The primary metabolites of BBP are mono-n-butyl phthalate (MBP) and monobenzyl phthalate (MBzP). nih.govwikipedia.orgresearchgate.net To accurately quantify these biomarkers of exposure, deuterated analogs of the metabolites, such as MBP-d4 and MBzP-d4, are used as internal standards in IDMS methods.

The use of these deuterated standards is crucial for obtaining reliable data in large-scale biomonitoring studies. By spiking urine samples with a known amount of the deuterated metabolite standards, variations in extraction efficiency and instrumental response can be corrected for, leading to highly accurate measurements of exposure levels. This approach has been instrumental in numerous epidemiological studies investigating the association between BBP exposure and various health outcomes.

Table 2: Major Metabolites of Benzyl Butyl Phthalate and their Deuterated Analogs Used in Exposure Assessment

MetaboliteAbbreviationDeuterated Analog
mono-n-butyl phthalateMBPmono-n-butyl phthalate-d4
monobenzyl phthalateMBzPmonobenzyl phthalate-d4

Metabolism and Biotransformation Pathways of Bbp: Insights from Deuterated Analogs

In Vivo Metabolism Studies in Experimental Animal Models (e.g., Rats, Dogs, C. elegans)

In vivo studies using various animal models have been instrumental in mapping the metabolic fate of BBP. These models, ranging from mammals like rats and dogs to the nematode Caenorhabditis elegans, reveal both conserved and species-specific pathways.

Primary Monoester Metabolites: Monobutyl Phthalate (B1215562) (MBP) and Monobenzyl Phthalate (MBzP) Formation

Upon entering the body, BBP is rapidly hydrolyzed by non-specific esterases and lipases, primarily in the gastrointestinal tract and liver, cleaving one of its two ester bonds. jst.go.jpresearchgate.net This initial metabolic step results in the formation of two primary monoester metabolites: Monobutyl Phthalate (MBP or MBuP) and Monobenzyl Phthalate (MBzP or MBeP). jst.go.jpnih.gov

In Fischer 344 rats, studies have shown that despite the potential for equal formation of both monoesters, the hydrolysis is not symmetrical. Following intravenous administration, MBP is the more abundant metabolite, accounting for a significantly larger percentage of the dose compared to MBzP. jst.go.jpnih.gov Similarly, in female Wistar rats, MBP was the predominant monoester metabolite recovered in urine. nih.gov The nematode C. elegans has also been shown to efficiently metabolize BBP into both MBP and MBzP, demonstrating a conserved initial metabolic pathway. jst.go.jp

Secondary Metabolites and Conjugation Pathways (e.g., Glucuronidation, Hippuric Acid Formation)

Following the initial hydrolysis, the primary monoester metabolites, MBP and MBzP, undergo Phase II metabolism to facilitate their excretion. The principal conjugation pathway is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the monoesters, significantly increasing their water solubility. jst.go.jpresearchgate.net

In rats, a substantial portion of BBP metabolites are excreted as glucuronide conjugates. jst.go.jpnih.gov Analysis of bile from rats administered BBP revealed the presence of both monobutyl phthalate-glucuronide and monobenzyl phthalate-glucuronide. jst.go.jpnih.gov Studies in rats have shown that approximately 30% of BBP metabolites are conjugated, though this proportion can decrease at higher concentrations of BBP. researchgate.net

Further metabolism has also been observed. In female Wistar rats, hippuric acid was identified as a major secondary metabolite, representing 51-56% of the metabolites recovered in urine. nih.gov This indicates a metabolic pathway where the benzyl (B1604629) group of BBP or MBzP is cleaved to form benzoic acid, which is then conjugated with glycine (B1666218) to produce hippuric acid. Phthalic acid and oxidized metabolites of MBP have also been recovered in smaller quantities. nih.gov

Comparative Metabolism Across Species

Significant species-specific differences exist in the metabolism of BBP. The most notable variation is the ratio of the primary monoester metabolites formed.

Rats : In vivo studies consistently show that rats preferentially hydrolyze the benzyl ester bond, making MBP the major metabolite . jst.go.jp Following an intravenous dose in Fischer 344 rats, MBP accounted for 44% of the dose, whereas MBzP accounted for only 16%. jst.go.jp

Dogs : Beagle dogs exhibit very poor absorption of BBP compared to rats. After a high oral dose, 88-91% was recovered as unchanged BBP in the feces, indicating that only about 10% was absorbed. jst.go.jp In vitro studies using liver microsomes show that the hydrolysis profile in dogs is more similar to humans, with MBzP being the favored metabolite over MBP.

C. elegans : The nematode efficiently metabolizes BBP to both MBP and MBzP, confirming that the initial hydrolysis pathway is conserved across diverse phyla. jst.go.jp The internal concentrations of the metabolites detected in the worms were found to be within the range detected in human biological samples. jst.go.jp

Humans : For comparison, human metabolism favors the hydrolysis of the butyl ester bond, making MBzP the primary urinary metabolite . This contrasts sharply with the metabolic preference observed in rats.

These differences highlight the importance of selecting appropriate animal models for risk assessment and underscore the variations in enzymatic activity across species.

Table 1. Comparative Metabolism of BBP Across Species
SpeciesPrimary MetaboliteKey FindingsReference
RatMonobutyl Phthalate (MBP)Preferential hydrolysis of the benzyl ester bond. MBP is the major metabolite found in urine and bile. jst.go.jp
DogMonobenzyl Phthalate (MBzP) (in vitro)Very low oral absorption (~10%). In vitro liver microsome data suggests MBzP is the preferred metabolite, similar to humans. jst.go.jp
C. elegansMBP and MBzPEfficiently metabolizes BBP into both primary monoesters. jst.go.jp
HumanMonobenzyl Phthalate (MBzP)Preferential hydrolysis of the butyl ester bond. MBzP is the major urinary metabolite.

Elimination Kinetics and Excretion Routes (Urinary, Fecal, Biliary)

The elimination of BBP and its metabolites is rapid and occurs through multiple routes. In rats, the primary route of excretion is urinary, although the fecal route becomes more significant at very high doses. jst.go.jpnih.gov

After oral administration to Fischer 344 rats at doses from 2 to 200 mg/kg, 61-74% of the dose was excreted in the urine and 13-19% in the feces within 24 hours. nih.gov By 96 hours, total elimination reached 92-98% of the administered dose. jst.go.jp Biliary excretion plays a crucial role in the elimination process. Studies in anesthetized rats showed that 53-58% of an intravenous dose was excreted into the bile within 4 hours, primarily as glucuronide conjugates of MBP and MBzP. jst.go.jpnih.gov These biliary metabolites can be reabsorbed from the intestine (enterohepatic circulation) before being ultimately eliminated in the urine. jst.go.jpnih.gov

The elimination half-life of the parent BBP compound in rat blood is very short, estimated at around 10 minutes after intravenous administration. nih.gov The monoester metabolites have a much longer half-life of approximately 5.9 to 6.3 hours, indicating rapid metabolism of the parent compound followed by slower elimination of its metabolites. nih.gov

Table 2. Excretion and Elimination Kinetics of BBP in Fischer 344 Rats
ParameterValueConditionsReference
Urinary Excretion (24h)61-74% of dose2-200 mg/kg oral dose nih.gov
Fecal Excretion (24h)13-19% of dose2-200 mg/kg oral dose nih.gov
Biliary Excretion (4h)53-58% of dose20 mg/kg IV dose nih.gov
Half-life (BBP in blood)~10 minutes20 mg/kg IV dose nih.gov
Half-life (Monoesters in blood)5.9 - 6.3 hours20 mg/kg IV dose nih.gov

Bioavailability and Absorption Dynamics (Oral, Dermal, Inhalation)

BBP can be absorbed into the body through oral, dermal, and inhalation routes.

Oral Absorption : In rats, oral absorption is rapid and nearly complete at lower doses. However, at very high doses, absorption appears to be limited, as evidenced by a shift towards greater fecal excretion of the parent compound. researchgate.netnih.gov

Dermal Absorption : Dermal absorption of BBP is slower and less complete compared to other phthalates of similar molecular weight. nih.gov In a study with Fischer 344 rats, approximately 30% of a dermally applied dose was absorbed and excreted in urine and feces over seven days. jst.go.jp A significant portion (~45%) of the dose remained in the skin at the application site. nih.gov The asymmetrical structure of BBP is thought to contribute to its slower dermal absorption rate. nih.gov

Inhalation : While quantitative data from animal models is limited, the detection of systemic effects in inhalation studies suggests that BBP is readily absorbed through the lungs.

In Vitro Biotransformation Systems (e.g., Hepatic and Intestinal Mucosal Cells)

In vitro systems, such as liver microsomes and intestinal cell preparations, are used to investigate the specific enzymatic processes involved in BBP metabolism without the complexities of a whole organism. These studies confirm that the initial hydrolysis of BBP to its monoesters, MBP and MBzP, is a key biotransformation step.

Studies using liver microsomes from various species have provided significant insights into the species-specific differences in BBP hydrolysis. These in vitro systems allow for the determination of kinetic parameters like Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax), which helps in predicting in vivo metabolic profiles.

The hydrolysis activity in liver microsomes can be classified into two distinct types:

MBzP > MBP type : Found in humans and dogs, where the formation of MBzP is the predominant pathway.

MBP > MBzP type : Observed in monkeys, rats, and mice, where MBP formation is favored.

This in vitro data faithfully reflects the in vivo findings, where rats excrete MBP as the major metabolite and humans excrete MBzP. These findings demonstrate that liver microsomes are a valuable tool for comparing metabolic pathways across species and understanding the enzymatic basis for the different metabolite profiles observed in vivo.

Enzymatic Hydrolysis Mechanisms of Ester Bonds

The initial and rate-limiting step in the metabolism of Benzyl Butyl Phthalate involves the enzymatic hydrolysis of its two ester bonds. wikipedia.org This Phase I biotransformation process is catalyzed primarily by a class of enzymes known as carboxylesterases (CES), with lipases also contributing. mdpi.comnih.gov These enzymes are widely distributed throughout the body, with particularly high concentrations in the liver and intestines. nih.gov

The hydrolysis cleaves one of the ester linkages, resulting in the formation of two primary monoester metabolites: mono-n-butyl phthalate (MBP) and monobenzyl phthalate (MBzP), along with their corresponding alcohols, butanol and benzyl alcohol. nih.govnih.gov Studies in rats have indicated that the formation of mono-n-butyl phthalate is generally favored over monobenzyl phthalate. wikipedia.orgnih.gov This enzymatic action increases the polarity of the parent compound, which is a critical step for subsequent metabolic phases and eventual excretion. nih.gov The resulting monoesters can be further hydrolyzed to phthalic acid, though this is a slower process. nih.gov

Table 1: Key Enzymes in BBP Ester Bond Hydrolysis and Their Products

Enzyme FamilySpecific EnzymesPrimary Site of ActionSubstratePrimary Hydrolysis Products
Carboxylesterases (CES)hCE1, hCE2Liver, IntestinesBenzyl Butyl Phthalate (BBP)Mono-n-butyl phthalate (MBP), Monobenzyl phthalate (MBzP)
LipasesPancreatic Lipase, etc.Gastrointestinal TractBenzyl Butyl Phthalate (BBP)Mono-n-butyl phthalate (MBP), Monobenzyl phthalate (MBzP)

Influence of Exposure Concentration on Metabolic Conjugation Processes

Following hydrolysis, the monoester metabolites of BBP undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. mdpi.comnih.gov These processes further increase the water solubility of the metabolites, facilitating their elimination from the body, typically in urine. mdpi.com The relative importance of these two conjugation pathways can be significantly influenced by the initial exposure concentration of BBP.

Generally, sulfation is a high-affinity but low-capacity pathway, while glucuronidation is a low-affinity but high-capacity pathway. nih.gov This means that at lower exposure concentrations, sulfation is often the predominant conjugation route. However, as the concentration of the monoester metabolites increases, the sulfotransferase enzymes responsible for sulfation can become saturated. nih.govnih.gov Once this saturation point is reached, the metabolic pathway shifts, and glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, becomes the dominant conjugation process to handle the higher load of metabolites. nih.gov This shift ensures the efficient detoxification and excretion of the metabolites even at high exposure levels. Studies on similar compounds have demonstrated that with increasing doses, the proportion of the substance conjugated with sulfate (B86663) decreases, while the proportion conjugated with glucuronic acid increases. nih.gov

Table 2: Effect of Exposure Concentration on BBP Metabolic Conjugation

Exposure LevelPrimary Conjugation PathwayEnzyme System CharacteristicsRationale
Low ConcentrationSulfationHigh Affinity, Low CapacitySulfotransferase enzymes efficiently conjugate the low levels of monoester metabolites.
High ConcentrationGlucuronidationLow Affinity, High CapacityThe sulfation pathway becomes saturated, leading to a metabolic shift to the higher-capacity glucuronidation pathway.

Application of Deuterated BBP (BBP-d4) in Elucidating Specific Metabolic Pathways and Kinetics

The use of stable isotope-labeled compounds, such as Benzyl Butyl Phthalate-d4 (BBP-d4), is a powerful tool in modern toxicology and pharmacokinetic research. nih.gov In BBP-d4, four hydrogen atoms on the phthalate ring are replaced with deuterium (B1214612) atoms. This substitution provides a distinct mass signature without significantly altering the compound's chemical properties, enabling precise tracking and quantification.

One key principle underlying its application is the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. While the deuterium in BBP-d4 is on the aromatic ring and not at a primary site of metabolic cleavage for hydrolysis, deuteration at other positions can slow down metabolic reactions. nih.gov This retardation of metabolism can help researchers identify and characterize transient or rapidly processed metabolites that might otherwise go undetected.

More commonly, BBP-d4 serves as an ideal internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By adding a known amount of BBP-d4 to a biological sample (e.g., blood or urine), researchers can accurately quantify the concentration of the non-deuterated BBP and its metabolites, correcting for any sample loss during preparation and analysis. This approach is fundamental for precise pharmacokinetic studies, allowing for the determination of absorption rates, distribution volumes, metabolic clearance, and excretion half-lives. nih.gov Co-administration of deuterated and non-deuterated compounds allows for the differentiation between the administered dose and background environmental exposure, leading to more accurate kinetic models. nih.govnih.gov

Table 3: Applications of BBP-d4 in Metabolic and Kinetic Studies

Application AreaTechnique/PrincipleSpecific Use and Advantage
Quantitative AnalysisIsotope Dilution Mass SpectrometryServes as an internal standard to accurately measure concentrations of BBP and its metabolites in biological matrices.
Pharmacokinetic (PK) StudiesTracer StudiesAllows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) parameters by distinguishing the administered dose from background levels.
Metabolite IdentificationKinetic Isotope Effect (KIE)Slows metabolic reactions, aiding in the detection and structural elucidation of short-lived or low-abundance intermediate metabolites.
Pathway ElucidationMetabolic Fate StudiesEnables researchers to trace the flow of the BBP molecule through various biotransformation pathways (e.g., hydrolysis, glucuronidation, sulfation) and quantify the contribution of each pathway.

Environmental Fate, Transport, and Degradation Mechanisms of Bbp

Environmental Distribution and Partitioning in Various Media (Air, Water, Soil, Sediment, Biota)

Benzyl (B1604629) Butyl Phthalate (B1215562) (BBP) is released into the environment primarily through industrial processes and the leaching from consumer products. Its distribution across different environmental compartments—air, water, soil, sediment, and biota—is governed by its physicochemical properties.

Air: Most environmental releases of BBP are to the atmosphere. However, its persistence in air is limited, with an estimated half-life of 6 to 60 hours due to photooxidation. BBP can also be removed from the air by rain.

Water: In aquatic systems, BBP is expected to adsorb to suspended matter and sediment. While it has low water solubility, it has been detected in surface waters, often at concentrations less than 1 µg/L.

Soil and Sediment: Due to its tendency to adsorb to organic matter, BBP accumulates in soil and sediment. Microbial action is the primary degradation pathway in these compartments. In river sediments, average concentrations have been observed around 0.2 μg/g.

Biota: BBP can be taken up by organisms from their environment. Reported bioconcentration factors are generally less than 1000, suggesting a moderate potential for bioaccumulation in aquatic life.

PropertyValueImplication for Environmental Distribution
Log K_ow 4.73High potential to partition into organic matter (soil, sediment, biota)
Water Solubility LowTends to move from water to other environmental compartments
Vapor Pressure 8.25 x 10⁻⁶ mm Hg at 25°CLow volatility, but atmospheric transport can occur

Biotic Degradation Processes

Under aerobic conditions, such as those found in surface waters and activated sludge of sewage treatment plants, BBP is readily biodegradable. The half-life of BBP in aerobic surface water is estimated to be between 1 and 7 days. In activated sludge systems, the removal of BBP can be highly efficient, with over 95% being degraded within a day. The degradation process in these systems typically follows first-order kinetics.

In anaerobic environments like deep sediments and sludge digesters, the biodegradation of BBP is significantly slower. The average half-life of BBP in anaerobic river sediment has been reported to be around 19.3 days, compared to 3.1 days under aerobic conditions in the same study. nih.gov Despite the slower rate, anaerobic degradation is a crucial removal pathway in these oxygen-depleted environments. Studies have shown that methanogenic consortia in landfills can degrade BBP. nih.gov

ConditionHalf-lifeEnvironmental Compartment
Aerobic 1–7 daysSurface Water
Aerobic 3.1 days (average)River Sediment
Anaerobic 19.3 days (average)River Sediment

A variety of microorganisms have been identified that can degrade BBP. These microbes utilize BBP as a source of carbon and energy.

Pseudomonas fluorescens B-1: Isolated from mangrove sediment, this bacterium can completely degrade BBP within 6 days at concentrations ranging from 2.5 to 20 mg/L. nih.gov

Arthrobacter sp.: This bacterial genus has been shown to be effective in biodegrading BBP, particularly in surfactant-aided systems which increase the bioavailability of the phthalate.

Corynebacterium sp. DK4: This species demonstrated high degradation efficiency, with 99.2% of BBP degraded after 7 days of incubation in a sediment environment. nih.gov

Phanerochaete chrysosporium: This white-rot fungus can effectively degrade BBP, achieving up to 90% degradation in 2 days. scientific.net

The biodegradation of BBP proceeds through a series of steps involving the formation of several intermediate products. The primary pathway involves the hydrolysis of the ester bonds.

Initial Hydrolysis: The first step is the cleavage of one of the ester bonds, leading to the formation of monoesters: Mono-n-butyl Phthalate (MBuP) and Monobenzyl Phthalate (MBzP) . nih.govscientific.net

Formation of Phthalic Acid: These monoesters are then further hydrolyzed to form Phthalic Acid . nih.govscientific.net

Further Degradation: Phthalic acid can be further broken down into simpler compounds like Benzoic Acid , and eventually mineralized to carbon dioxide and water. nih.gov

The degradation pathway can be summarized as: Benzyl Butyl Phthalate → Mono-n-butyl Phthalate / Monobenzyl Phthalate → Phthalic Acid → Benzoic Acid → CO₂ + H₂O

Several environmental factors can influence the rate at which BBP is biodegraded by microbial communities.

Temperature: Biodegradation rates generally increase with temperature up to an optimal point. For instance, the degradation of BBP by P. fluorescens B-1 increased as the temperature rose from 20°C to an optimum of 37°C. nih.gov Conversely, degradation is significantly slower in colder water. nih.gov

pH: The optimal pH for BBP degradation by P. fluorescens B-1 was found to be 7.0. nih.gov

Salinity: Salinity can also affect biodegradation. The presence of NaCl at 15 g/L was found to be optimal for BBP degradation by P. fluorescens B-1. nih.gov In some cases, increased salinity can enhance the removal of more polar phthalates by decreasing their solubility in the reaction mixture. nih.gov

Initial Concentration: High initial concentrations of BBP can be inhibitory to microbial activity, leading to a decrease in the degradation rate constant. nih.gov Conversely, at very low concentrations, the compound may not be sufficient to induce the necessary enzymes for its degradation.

Biotransformation via Micellar Solubilization in Surfactant-Aided Systems

The biodegradation of Benzyl Butyl Phthalate (BBP), a compound with low water solubility, can be significantly enhanced in the presence of surfactants. Surfactants facilitate the solubilization of BBP into the micellar phase, which increases its bioavailability to microorganisms. nih.gov This process is crucial for effective bioremediation in contaminated soils and sludges.

Research has shown that the addition of nonionic surfactants, such as Brij 35, can increase the biodegradation rate of BBP by a factor of 1.75. nih.gov The mechanism involves the partitioning of the phthalate ester from the solid or non-aqueous phase into the surfactant micelles in the aqueous phase. These micelles then act as a shuttle, making the BBP directly available for microbial uptake and enzymatic attack. nih.gov The initial step in the biodegradation pathway is the hydrolysis of the ester bonds by microbial esterases, leading to the formation of monoesters—monobenzyl phthalate (MBzP) and monobutyl phthalate (MBuP)—and subsequently phthalic acid, benzyl alcohol, and butanol. nih.govresearchgate.net

One study demonstrated that in the presence of the surfactant Tween 80, Pseudomonas putida was able to effectively transform BBP. chemijournal.com The surfactant aids in creating a stable dispersion, which is conducive to microbial activity. chemijournal.comresearchgate.net The rate of biotransformation is influenced by the type and concentration of the surfactant, as well as the specific microbial strains present.

Table 1: Effect of Surfactants on BBP Biodegradation
ConditionObservationFold Increase in RateSource
Addition of Yeast ExtractIncreased BBP degradation rate~2.0 nih.gov
Addition of Brij 35Increased BBP degradation rate1.75 nih.gov
Presence of Tween 80Facilitated BBP transformation by P. putidaN/A chemijournal.com

Abiotic Degradation Pathways

Sonochemical Degradation

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation in aqueous solutions. nih.gov This process involves the formation, growth, and violent collapse of microscopic bubbles, which generates localized hot spots with extreme temperatures and pressures. These conditions lead to the thermal decomposition of water molecules into highly reactive hydroxyl (•OH) radicals and hydrogen atoms (•H). nih.gov

These potent radicals can then attack and degrade organic pollutants like BBP. nih.gov The degradation proceeds through the cleavage of the ester bonds and oxidation of the aromatic ring and alkyl chains. Studies have identified major intermediates of BBP sonolysis, which are similar to those found in other degradation pathways, including monobutyl phthalate, monobenzyl phthalate, and phthalic acid. nih.gov The combination of ultrasonic pre-treatment followed by biodegradation has been shown to be an effective strategy for removing BBP from sludge. nih.gov

Photocatalytic Degradation (O3/UV, Direct Photolysis, Direct Ozonation, UV Effects)

Advanced Oxidation Processes (AOPs) are effective for the degradation of BBP in water. These methods rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH).

O3/UV: The combination of ozone (O3) and ultraviolet (UV) radiation is a powerful AOP. UV light accelerates the decomposition of ozone into hydrogen peroxide, which then further reacts to produce hydroxyl radicals. This process significantly enhances the degradation rate of BBP compared to ozonation or UV treatment alone. conicet.gov.ar Studies on the O3/UV system have aimed to model the degradation kinetics and identify the relative contributions of direct ozonation, direct photolysis, and radical-mediated oxidation.

Direct Photolysis and UV Effects: Direct photolysis involves the degradation of a chemical by direct absorption of UV light. For BBP, the aqueous photolysis half-life is reported to be greater than 100 days, indicating that this process is very slow under typical environmental conditions and is not a significant degradation pathway. researchgate.net

Direct Ozonation: BBP can be degraded by molecular ozone, although the reaction kinetics can be influenced by factors such as pH and temperature. nih.gov The process can involve both direct reaction with O3 and indirect reaction with hydroxyl radicals formed from ozone decomposition in water, especially at higher pH. nih.govuq.edu.au

TiO2/UV Photocatalysis: A widely studied method involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), irradiated with UV light. nih.govresearchgate.nethku.hk When TiO2 absorbs UV photons, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. These species then oxidize BBP. The degradation rate follows pseudo-first-order kinetics. nih.gov The optimal conditions for BBP degradation using TiO2/UV have been found to be a pH of 7.0 and a TiO2 dosage of 2.0 g/L. nih.gov The primary degradation intermediates are identified as mono-butyl phthalate, mono-benzyl phthalate, and phthalic acid. nih.gov Similarly, zinc oxide (ZnO) nanoparticles have also been shown to photocatalytically transform BBP, achieving approximately 21% transformation of a 50 mg/L solution within 2 hours. chemijournal.comresearchgate.net

Table 2: Parameters in Photocatalytic Degradation of BBP
ProcessKey ParameterOptimal Value/ObservationSource
TiO2/UVTiO2 Dosage2.0 g/L nih.gov
TiO2/UVpH7.0 nih.gov
TiO2/UVKineticsPseudo-first-order nih.gov
ZnO/UVTransformation Efficiency~21% in 2 hours chemijournal.comresearchgate.net
O3/UVMechanismInvolves direct photolysis, direct ozonation, and •OH radical oxidation

Hydrolysis and Photolysis in Water

Under most environmental conditions, abiotic degradation of BBP is slow. researchgate.net

Hydrolysis: The hydrolysis of the ester bonds in BBP is possible under both acidic and basic conditions but is generally not considered a significant environmental fate process at neutral pH. wikipedia.orgnih.gov The estimated hydrolysis half-life at pH 7 is 1.4 years, while at pH 8, it decreases to 51 days. nih.gov This indicates that hydrolysis becomes more relevant under alkaline conditions. nih.gov

Photolysis: As mentioned previously, direct photolysis of BBP in water is a very slow process. The estimated aqueous photolysis half-life exceeds 100 days, making it an insignificant removal mechanism compared to biodegradation. researchgate.netacs.org

Photooxidation in Atmosphere

Once released into the atmosphere, BBP is primarily removed through photooxidation. canada.ca The main degradation pathway is the gas-phase reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for BBP, based on its reaction with •OH radicals, ranges from a few hours to a few days. canada.ca This relatively rapid degradation prevents long-range atmospheric transport of the compound. BBP is removed from the atmosphere by this oxidation process and by deposition via rainwater. canada.ca

Environmental Monitoring and Persistence Studies

BBP is frequently detected in various environmental compartments due to its widespread use and leaching from consumer products. canada.caregulations.gov Monitoring studies have identified BBP in air, water, sediment, soil, and biota. canada.ca

Water and Sediment: In aquatic systems, BBP's low water solubility and tendency to adsorb to organic matter cause it to partition from the water column into suspended solids and sediment. acs.orgresearchgate.net Environmental monitoring programs have found BBP levels in water to generally be less than 1.0 µg/L and in sediment less than 100 ng/g, though higher concentrations can be found in localized hotspots. acs.org

Soil: BBP can contaminate soil through atmospheric deposition and the application of sewage sludge. mdpi.commdpi.com Once in the soil, its persistence is primarily governed by microbial degradation. Studies have shown that BBP is readily biodegraded under aerobic conditions, with half-lives in soil and sediment ranging from a few days to a few weeks. nih.gov For instance, one study reported an aerobic biodegradation half-life of 2.1 days. nih.gov Under anaerobic conditions, however, degradation is significantly slower, with a reported half-life of 19.3 days in river sediment. nih.gov

Table 3: Environmental Half-Life and Concentration of BBP
Compartment/ProcessHalf-Life/ConcentrationConditionsSource
Atmosphere (Photooxidation)Few hours to a few daysReaction with •OH radicals canada.ca
Water (Hydrolysis)1.4 yearspH 7 nih.gov
Water (Hydrolysis)51 dayspH 8 nih.gov
Water (Photolysis)> 100 daysAqueous environment researchgate.net
Surface Water (Biodegradation)1–7 daysAerobic nih.gov
River Sediment (Biodegradation)3.1 daysAerobic nih.gov
River Sediment (Biodegradation)19.3 daysAnaerobic nih.gov
Environmental WaterGenerally < 1.0 µg/LMonitoring data acs.org
Environmental SedimentGenerally < 100 ng/gMonitoring data acs.org

Stable Isotope Applications in Tracing Environmental Transformation and Transport of BBP

The use of stable isotope-labeled compounds, such as Benzyl Butyl Phthalate-d4 (BBP-d4), offers a powerful tool for elucidating the environmental fate, transport, and degradation mechanisms of the widely used plasticizer, Benzyl Butyl Phthalate (BBP). By introducing a known quantity of the isotopically labeled compound into an environmental system, researchers can accurately trace its movement and transformation over time, distinguishing it from the background presence of the unlabeled BBP. This approach provides invaluable insights into the complex processes that govern the environmental persistence and impact of this pollutant.

The fundamental principle behind this application lies in the ability of analytical instrumentation, primarily mass spectrometry, to differentiate between the mass of the naturally occurring BBP and the heavier, deuterium-labeled BBP-d4. This distinction allows for precise quantification of the parent compound and its labeled degradation products, even at low concentrations in complex environmental matrices such as soil, water, and sediment.

One of the primary applications of BBP-d4 in environmental studies is to track the biodegradation of BBP. Microbial action is a principal mechanism for the breakdown of phthalates in both aquatic and terrestrial systems. The degradation of BBP typically proceeds through the hydrolysis of its ester bonds, leading to the formation of primary metabolites. These include mono-n-butyl phthalate (MBuP) and monobenzyl phthalate (MBzP). Further degradation can lead to the formation of phthalic acid. By spiking an environmental sample with BBP-d4 and monitoring its transformation over time, scientists can identify and quantify the formation of deuterated metabolites. This provides unambiguous evidence of the degradation pathways and can help to determine the rates of these transformations under various environmental conditions. For instance, studies using deuterium-labeled di-n-butyl phthalate (DBP-d4) have successfully identified degradation intermediates, demonstrating the utility of this approach for pathway analysis.

Isotopically labeled BBP is also instrumental in studying the transport of this contaminant across different environmental compartments. Due to its chemical properties, BBP can partition between water, soil, and air. By introducing BBP-d4 into a controlled experimental setup, such as a soil column or an aquatic microcosm, researchers can monitor its movement. This allows for the determination of key transport parameters, such as adsorption and desorption coefficients in soil and sediment, as well as volatilization rates from water surfaces. This information is critical for developing accurate models that predict the environmental distribution and potential for exposure to BBP.

Furthermore, the use of BBP-d4 as an internal standard in quantitative analytical methods, such as isotope dilution mass spectrometry, has become a standard practice for the accurate measurement of BBP in environmental samples. This technique corrects for losses during sample preparation and analysis, leading to highly accurate and precise quantification of BBP concentrations in various environmental media.

The following table provides a summary of research findings on the half-life of Benzyl Butyl Phthalate in different environmental settings, which is crucial for understanding its persistence and the timeframe over which its transformation and transport occur.

Environmental CompartmentConditionHalf-life
AirPhotooxidationA few hours to a few days
Surface WaterAerobic1 to 7 days
River Water (20°C)AerobicAlmost complete biodegradation after 7 days
River Water (4°C)AerobicNo significant biodegradation after 10 days
River SedimentAerobicAverage of 3.1 days
River SedimentAnaerobicAverage of 19.3 days
Sludge (First Addition)Aerobic1.2 to 6.4 days
Sludge (Second Addition)Aerobic0.9 to 1.4 days

Toxicological Research on Bbp: Investigating Health Effects and Mechanisms

Reproductive and Developmental Toxicity

BBP is recognized for its potent effects on the reproductive systems of both males and females, as well as for causing abnormalities during fetal development. scirp.org Its classification as a reproductive and developmental toxicant is supported by extensive research demonstrating its ability to induce malformations, impair fertility, and disrupt critical developmental pathways. nih.gov

Exposure to BBP has been consistently linked to adverse effects on the male reproductive system. nih.gov Studies in laboratory animals have identified the developing male reproductive system as a primary target for BBP's toxicity. health.state.mn.us

Testicular Toxicity : BBP induces significant testicular toxicity. Observed effects in animal models include softening of the testes, diffuse atrophy of the seminiferous tubules, Leydig cell hyperplasia (an increase in the number of testosterone-producing cells, often as a compensatory response), and reduced testicular weight. scirp.orghealth.state.mn.usresearchgate.net At a microscopic level, degeneration of the seminiferous epithelium, where sperm production occurs, has been noted. oup.com

Sperm Parameters : Sperm production and quality are negatively impacted by BBP exposure. Research has documented decreased sperm counts and vitality. scirp.orgresearchgate.net Furthermore, epidemiological studies in humans have correlated BBP exposure with increased sperm DNA damage and aneuploidy (an abnormal number of chromosomes). nih.gov

Anogenital Distance (AGD) : A critical and sensitive marker of prenatal androgen action is the anogenital distance, the distance between the anus and the genitals. nih.govcbsnews.com In utero exposure to BBP has been shown to decrease the AGD in male rat offspring, which is a hallmark of antiandrogenic activity. scirp.orgnih.govnih.gov This finding is significant as a shorter AGD in males is associated with reproductive tract anomalies. cbsnews.comceon.rs

Testicular Dysgenesis Syndrome (TDS) : BBP is one of several phthalates implicated in the etiology of Testicular Dysgenesis Syndrome, a spectrum of disorders including cryptorchidism (undescended testes), hypospadias (abnormal urethral opening), poor semen quality, and testicular cancer. ceon.rsnih.goved.ac.uk Animal studies show that in utero BBP exposure can induce a TDS-like syndrome. nih.gov Specific findings that align with TDS include the induction of Leydig cell aggregation within the fetal testis and the development of focal "dysgenetic areas." nih.goved.ac.uknih.gov

EndpointObserved Effects of BBP ExposureAssociated Findings
Testicular ToxicityTesticular atrophy, reduced testicular weight. scirp.orghealth.state.mn.usDiffuse atrophy of seminiferous tubules, Leydig cell hyperplasia. researchgate.net
Sperm ParametersDecreased sperm count and vitality. scirp.orgIncreased sperm DNA damage and aneuploidy. nih.gov
Anogenital Distance (AGD)Significant reduction in male offspring. nih.govnih.govConsidered a sensitive marker of prenatal antiandrogenic activity. nih.gov
Testicular Dysgenesis Syndrome (TDS)Induces TDS-like symptoms in animal models. nih.govAssociated with Leydig cell aggregation and focal dysgenesis. nih.goved.ac.uk

The female reproductive system is also susceptible to the toxic effects of BBP. Studies have reported a variety of adverse outcomes, from organ weight changes to pregnancy loss.

Ovarian Weight : In two-generation reproductive studies involving rats, exposure to BBP led to a discernible decrease in the weight of the ovaries in adult females. nih.gov

Oocyte Meiotic Maturation : While direct studies on BBP's effect on oocyte meiotic maturation are limited, research on other phthalates has shown they can impair the meiotic competence and development of mouse oocytes. nih.gov General studies on phthalates also note the potential for oocyte distortion. mdpi.com

Embryonic Lethality and Preimplantation Loss : BBP exposure is associated with increased post-implantation loss and embryonic death. nih.govscispace.com Studies have demonstrated that exposure during early pregnancy can lead to complete resorption of implanted embryos. scirp.org

Endometriosis : Epidemiological and animal studies suggest a link between BBP exposure and endometriosis, an estrogen-dependent disease. researchgate.netnih.gov Chronic exposure in a mouse model was found to significantly increase the survival rate of endometriotic lesions. nih.govresearchgate.net This may be related to BBP's immunomodulatory effects, such as enhancing the expression of the adhesion marker CD44 on certain immune cells within the lesions. nih.govmdpi.com

EndpointObserved Effects of BBP Exposure
Ovarian WeightDecrease in ovarian weight in adult female rats. nih.gov
Embryonic LethalityIncreased incidence of post-implantation loss and embryo-fetal death. nih.govscispace.com
Preimplantation LossAssociated with resorption of implanted embryos. scirp.org
EndometriosisAssociated with increased risk and survival of endometriotic lesions. nih.govresearchgate.net

Prenatal exposure to BBP is teratogenic, meaning it can cause developmental malformations. The type and severity of these defects often depend on the timing of exposure during gestation. scispace.comca.gov

Skeletal and External Malformations : A significantly increased incidence of fetal malformations has been observed in animal studies. scirp.org Commonly reported defects include skeletal abnormalities such as deformity of the vertebral column, fused ribs, and fusion of the sternebrae. scispace.comca.gov Cleft palate is another malformation predominantly observed after exposure during specific gestational periods. scirp.orgscispace.com

Caudal Defects : Studies using zebrafish embryos have specifically highlighted BBP's toxicity to caudal (tail) development. nih.govsacredheart.edu Exposure leads to concentration-dependent defects, including spinal curvature, altered muscle development, disorganized myofibrils, and disrupted vascular development in the tail region. nih.govsacredheart.eduresearchgate.net

Neural Tube Defects : There is emerging evidence suggesting a possible link between BBP exposure and neural tube defects (NTDs). One study found a higher detection rate of BBP and its metabolites in the maternal urine of pregnancies affected by NTDs compared to controls. researchgate.net Animal experiments further showed that BBP could induce developmental toxicity in chick embryos by increasing oxidative stress and cell apoptosis, mechanisms relevant to NTD formation. researchgate.net

A primary mechanism through which BBP exerts its reproductive toxicity, particularly in males, is by acting as an antiandrogen. nih.gov It interferes with the androgen signaling pathway, which is crucial for the normal development of the male reproductive tract. oup.comnih.gov This antiandrogenic activity is the underlying cause of effects such as reduced anogenital distance and the development of TDS-like symptoms in male offspring exposed in utero. health.state.mn.usnih.gov

BBP's antiandrogenic effects are rooted in its ability to disrupt steroidogenesis—the biological process of producing steroid hormones like testosterone (B1683101). oup.comnih.gov

Steroidogenesis : Exposure to BBP has been shown to suppress testosterone production in the fetal testis. scirp.org This occurs because BBP and its metabolites down-regulate the expression of genes that are essential for cholesterol transport and testosterone synthesis. oup.comoup.com

Gene Expression : Global gene expression profiling in the fetal testis following in utero BBP exposure reveals significant alterations. oup.com Besides steroidogenesis, disrupted gene pathways include those involved in intracellular lipid and cholesterol homeostasis, insulin (B600854) signaling, and oxidative stress. oup.com BBP exposure also alters the expression of genes critical for communication between Sertoli cells (which nurture developing sperm) and gonocytes (precursors to sperm), further contributing to testicular dysgenesis. oup.complos.org

The disruption of steroidogenesis by BBP directly impacts fetal hormonal balance and subsequent growth and development.

Fetal Hormonal Levels : Studies have confirmed that when pregnant rats are exposed to BBP, the testosterone concentration in male embryos is significantly decreased. scirp.org This reduction in fetal testosterone is a key event that leads to many of the observed male reproductive malformations. nih.gov

Fetal Growth : BBP exposure is associated with reduced fetal growth. nih.gov A common finding across multiple studies is a decrease in fetal or pup body weight at birth. scirp.orghealth.state.mn.us

Systemic Toxicity and Organ-Specific Effects

Exposure to Benzyl (B1604629) Butyl Phthalate (B1215562) has been linked to systemic toxicity, with observable effects on several major organs. cpsc.govindustrialchemicals.gov.au Key indicators of this toxicity include changes in organ weight and the appearance of pathological changes in tissues. industrialchemicals.gov.au Research has consistently identified the liver, kidneys, and pancreas as target organs for BBP-induced toxicity. cpsc.govepa.gov

The liver is a primary target for BBP toxicity. cpsc.govnih.gov Studies in animal models have consistently shown an increase in liver weight following exposure to BBP. cpsc.govnih.govnih.govnih.gov This organ enlargement is often accompanied by histopathological changes and gross pathological alterations. industrialchemicals.gov.auresearchgate.net

One of the key mechanisms identified in BBP-induced liver effects is the proliferation of peroxisomes, which are cellular organelles involved in metabolic processes. nih.gov BBP has been characterized as a weak to moderate peroxisome proliferator. nih.gov This proliferation is associated with the induction of certain microsomal activities, such as lauric acid 12-hydroxylase, particularly in male rats. nih.gov Furthermore, studies have observed specific age-dependent effects; for instance, young mice exposed to BBP showed significant lipid accumulation (fatty liver) and elevated levels of pro-inflammatory cytokines. mdpi.comnih.gov In contrast, aged mice exposed to BBP exhibited hepatic fibrosis, characterized by increased collagen deposition. mdpi.comnih.gov

Summary of Hepatic Effects of Benzyl Butyl Phthalate

Observed EffectKey FindingsReferences
Increased Liver WeightConsistently observed in multiple animal studies as a key indicator of systemic toxicity. cpsc.govindustrialchemicals.gov.aunih.govnih.govnih.gov
Liver Lesions / Histopathological ChangesIncludes lipid accumulation (fatty liver) in younger animals and hepatic fibrosis in older animals. industrialchemicals.gov.auresearchgate.netmdpi.comnih.gov
Peroxisome ProliferationBBP acts as a peroxisome proliferator, inducing related enzymatic activities. nih.gov

Similar to the liver, the kidneys are also affected by BBP exposure. A consistent finding across multiple toxicological studies is an increase in absolute and relative kidney weight in animals exposed to the compound. cpsc.govindustrialchemicals.gov.aunih.govnih.gov This increase in organ weight is considered a significant marker of systemic toxicity. cpsc.govindustrialchemicals.gov.au While organ weight changes are a primary finding, some assessments have noted that these effects often occur at exposure levels higher than those causing developmental reproductive effects. epa.gov

Summary of Renal Effects of Benzyl Butyl Phthalate

Observed EffectKey FindingsReferences
Increased Kidney WeightA frequently reported systemic effect in animal studies following BBP exposure. cpsc.govindustrialchemicals.gov.aunih.govnih.govhealth.state.mn.us

The pancreas has also been identified as a target organ for BBP toxicity. The National Toxicology Program (NTP) bioassay reports have noted an increased incidence of pancreatic lesions, specifically acinar-cell adenomas, in male rats exposed to BBP. cpsc.govnih.gov Further research has confirmed that BBP can induce histopathological changes in the pancreas, which are considered among the critical systemic effects for risk assessment. industrialchemicals.gov.au

Summary of Pancreatic Effects of Benzyl Butyl Phthalate

Observed EffectKey FindingsReferences
Pancreatic LesionsIncreased incidence of pancreatic acinar-cell adenomas observed in male rats. cpsc.govnih.gov
Histopathological ChangesObserved in animal studies and considered a key endpoint for risk characterization. industrialchemicals.gov.au

Changes in body weight are a general but important indicator of systemic toxicity. In studies involving BBP, effects on body weight have been frequently observed. These changes can manifest as a dose-related decrease in body-weight gain. nih.gov At higher exposure levels, a more significant decrease in total body weight has been noted, which may be linked to reduced food consumption. cpsc.govnih.gov Chronic exposure has also been shown to cause alterations in physiological responses as measured by body weight, suggesting a disruption of metabolism and body homeostasis. nih.gov

Summary of Body Weight Changes as a Systemic Indicator

Observed EffectKey FindingsReferences
Reduced Body-Weight GainA dose-related reduction in body-weight gain has been observed in both male and female animals. nih.govnih.gov
Decreased Total Body WeightObserved at higher exposure levels, potentially due to reduced food intake. cpsc.gov
Disruption of MetabolismAlterations in body weight without changes in food consumption suggest a disruption of metabolism. nih.gov

Genotoxicity and DNA Integrity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and other adverse effects. Research into BBP has explored its potential to compromise DNA integrity through various mechanisms.

Recent studies have provided evidence for the genotoxic potential of BBP. Research using the nematode Caenorhabditis elegans as a model organism found that BBP exposure leads to an increase in DNA double-strand breaks. news-medical.netplos.orgnih.govnih.govsciencedaily.com This damage was linked to increased oxidative stress and the activation of a DNA damage checkpoint, ultimately compromising genomic integrity. plos.orgnih.govnih.gov

The genotoxic potential of BBP has also been assessed using standard toxicological assays. The comet assay, which measures DNA strand breaks, has been employed to evaluate DNA damage. plos.orgresearchgate.net Studies using human lymphoblastoid cells have shown that phthalate-containing products can induce significant DNA damage as measured by the comet assay. plos.org Similarly, the micronucleus assay, which detects chromosome breakage or loss, has been used to assess the genotoxic effects of BBP and related phthalates. plos.orgresearchgate.net In human peripheral blood mononuclear cells, BBP was found to induce DNA single and double strand-breaks and to generate oxidative stress, which could not be completely repaired by the cells within a 120-minute period. nih.gov

Summary of Genotoxicity and DNA Damage Studies

Assay/EndpointKey FindingsReferences
Double-Strand BreaksBBP exposure was shown to increase the formation of DNA double-strand breaks in model organisms. news-medical.netplos.orgnih.govnih.govsciencedaily.com
Comet AssayUsed to demonstrate that BBP and related compounds can cause significant DNA strand breaks. plos.orgresearchgate.netnih.gov
Micronucleus AssaysThis assay has been used to assess chromosomal damage induced by phthalates. plos.orgresearchgate.net

Chromosome Organization and Segregation Defects (e.g., Aneuploidy)

Research has demonstrated that Benzyl Butyl Phthalate (BBP) impairs accurate chromosome segregation, which can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes. nih.gov In studies using the nematode Caenorhabditis elegans as a model organism, exposure to BBP at levels comparable to those found in humans resulted in defects in how newly copied chromosomes are distributed into sex cells. eurekalert.org This interference with chromosome segregation was observed to have a non-monotonic dose-response, where lower doses elicited the strongest effects. nih.gov Specifically, a 1.7-fold increase in X-chromosome nondisjunction was observed at a particular concentration. nih.gov

The observed defects in chromosome organization within the female germline of C. elegans include lagging chromosomes, chromosome aggregation, and gaps. eurekalert.org These structural abnormalities are indicative of significant disruption to the integrity of the genetic material during cell division. eurekalert.org The underlying mechanism is suggested to be linked to BBP-induced oxidative stress and DNA strand breaks, which compromise chromosome morphology and their subsequent accurate segregation. nih.goveurekalert.org

Table 1: Effects of BBP on Chromosome Segregation in C. elegans

Endpoint Observation Reference
X-chromosome Nondisjunction 1.7-fold increase at 10 μM BBP nih.gov
Chromosome Organization Presence of laggers, aggregates, and gaps in germline chromosomes eurekalert.org
Aneuploidy BBP exposure can result in aneuploidy nih.gov

Activation of DNA Damage Checkpoints (e.g., p53/CEP-1 dependent)

Exposure to Benzyl Butyl Phthalate has been shown to activate DNA damage checkpoints, a cellular surveillance mechanism to halt cell cycle progression in the presence of genomic insults. nih.govnih.gov In the model organism C. elegans, BBP exposure leads to the activation of a p53/CEP-1-dependent DNA damage checkpoint. nih.govresearchgate.netresearchgate.net This activation is a response to the increased levels of DNA double-strand breaks observed in both mitotic and meiotic germline nuclei following BBP treatment. nih.govresearchgate.net

The p53 protein and its C. elegans homolog, CEP-1, are critical tumor suppressors that play a central role in initiating cell cycle arrest or apoptosis in response to DNA damage, thereby preventing the propagation of damaged genetic material. embopress.orgnih.gov The activation of this checkpoint by BBP underscores the compound's ability to induce significant genotoxic stress. nih.govresearchgate.net This response is part of a broader cellular reaction to BBP-induced damage, which also includes altered meiotic progression and increased germ cell apoptosis. nih.govnih.gov

Investigation of Genotoxic Potential in Various Model Systems (in vitro, C. elegans)

The genotoxic potential of Benzyl Butyl Phthalate has been investigated in both in vitro and in vivo model systems, revealing its capacity to induce DNA damage. nih.gov In vitro studies using human lymphoblastoid TK6 cells have demonstrated that exposure to BBP leads to significant increases in DNA damage, as assessed by the comet and micronucleus assays. nih.gov These assays are standard methods for detecting DNA strand breaks and chromosomal damage, respectively.

Consistent with in vitro findings, research in the nematode C. elegans has shown that BBP exposure results in increased levels of DNA double-strand breaks (DSBs). nih.govnih.gov This damage occurs throughout the germline, affecting both mitotic and meiotic cells. nih.govresearchgate.net The proposed mechanism for this genotoxicity involves BBP-induced oxidative stress, which leads to the formation of DNA breaks. nih.goveurekalert.orgtechexplorist.com The ability of C. elegans to efficiently metabolize BBP into its primary metabolites, monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP), at levels comparable to human exposure, reinforces the utility of this model for understanding the potential genotoxic effects in humans. nih.govresearchgate.net

Table 2: Genotoxic Potential of BBP in Different Model Systems

Model System Assay/Endpoint Finding Reference
Human Lymphoblastoid TK6 cells (in vitro) Comet Assay Increased DNA damage nih.gov
Micronucleus Assay Increased DNA damage nih.gov
Caenorhabditis elegans (in vivo) DNA Double-Strand Breaks (DSBs) Increased DSBs in mitotic and meiotic germline nuclei nih.govnih.govresearchgate.net

Endocrine-Disrupting Mechanisms Beyond Reproductive Toxicity

Estrogenic Activity (Receptor Binding, Gene Expression, Cell Growth)

Benzyl Butyl Phthalate exhibits weak estrogenic activity through various mechanisms, including binding to estrogen receptors (ER), inducing receptor-dependent gene expression, and promoting the proliferation of estrogen-sensitive cells. researchgate.netmdpi.com In vitro studies have shown that BBP can bind to the rat estrogen receptor. researchgate.net While some studies indicate BBP does not directly compete with 17β-estradiol for binding to the human estrogen receptor, it still acts as a partial agonist. nih.govoup.com

This estrogenic effect is demonstrated by BBP's ability to stimulate the proliferation of human breast cancer cells (MCF-7), an effect that can be counteracted by the anti-estrogen tamoxifen. nih.gov BBP also increases the levels of cytosolic progesterone (B1679170) receptors, a known estrogen-regulated response. nih.gov Furthermore, BBP has been shown to alter the expression of cell cycle genes in human ovarian cancer cells via an estrogen receptor α signaling pathway, promoting cell proliferation. endocrine-abstracts.org Specifically, it has been observed to decrease the expression of p21 and ER-α mRNAs while increasing the expression of cyclin D1 mRNA. endocrine-abstracts.org Interestingly, research indicates that the parent BBP compound is the active molecule responsible for these in vitro estrogenic effects, as its primary metabolites show no significant estrogenic activity. nih.gov

Table 3: Estrogenic Activity of BBP

Mechanism Model System Observation Reference
Receptor Binding Rat Estrogen Receptor BBP binds to the receptor researchgate.net
Human Estrogen Receptor (MCF-7 cells) No direct competition with 17β-estradiol observed nih.gov
Gene Expression Human Ovarian Cancer Cells (BG-1) Decreased p21 and ER-α mRNA; increased cyclin D1 mRNA endocrine-abstracts.org
Cell Growth Human Breast Cancer Cells (MCF-7) Stimulated cell proliferation mdpi.comnih.gov

Aryl Hydrocarbon Receptor (AhR) Agonism

Benzyl Butyl Phthalate acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating biological responses to environmental contaminants. medchemexpress.comnih.gov Upon activation by BBP, AhR translocates to the nucleus and forms a complex with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov This complex then binds to specific DNA sequences, leading to the transcription of target genes, such as those in the Cytochrome P450 family. nih.govpatsnap.com

In human granulosa cells, BBP treatment significantly increased the mRNA and protein levels of AhR, ARNT, and cytochrome-P450 (CYP)1B1. nih.gov This activation of the AhR signaling pathway was shown to be a critical step in BBP-induced cell necrosis. nih.gov Similarly, in breast cancer cells, BBP activates AhR, which in turn stimulates other signaling pathways that promote the formation of metastasis-initiating breast cancer stem cells. medchemexpress.comnih.gov The agonistic activity of BBP on AhR represents a significant non-reproductive endocrine-disrupting mechanism through which it can exert toxic effects. nih.govnih.gov

Sphingosine Kinase 1 (SPHK1)/Sphingosine-1-Phosphate (S1P)/S1P Receptor 3 (S1PR3) Signaling Pathway Modulation

Research has identified that Benzyl Butyl Phthalate modulates the Sphingosine Kinase 1 (SPHK1)/Sphingosine-1-Phosphate (S1P)/S1P Receptor 3 (S1PR3) signaling pathway, particularly in the context of cancer progression. medchemexpress.comnih.gov This pathway is crucial for regulating various cellular processes, including proliferation, survival, and migration. nih.gov

In breast cancer cells, BBP-activated Aryl Hydrocarbon Receptor (AhR) stimulates the SPHK1/S1P/S1PR3 signaling cascade. nih.govoncotarget.com This activation leads to an increase in the expansion of breast cancer stem cells, which are implicated in metastasis. medchemexpress.comnih.gov BBP treatment was associated with increased phosphorylation of ERK, which can activate SPHK1. nih.gov The subsequent production and secretion of S1P can then activate S1P receptors, like S1PR3, initiating downstream signaling that promotes the cancer stem cell phenotype. nih.govnih.gov Knockdown of either SPHK1 or S1PR3 was found to reduce the tumorigenicity of breast cancer cells, highlighting the critical role of this pathway in BBP's effects. nih.gov

Table of Compounds

Compound Name Abbreviation
17β-estradiol E2
Benzyl Butyl Phthalate BBP
Benzyl Butyl Phthalate-d4
Monobenzyl Phthalate MBzP
Monobutyl Phthalate MBP
Sphingosine-1-Phosphate S1P

Thyroid Hormone Level Alterations

Benzyl Butyl Phthalate (BBP) has been identified as an endocrine-disrupting chemical with the potential to interfere with the thyroid hormone system. Research indicates that exposure to BBP can lead to notable changes in the levels of circulating thyroid hormones. Studies in laboratory animals have identified decreased serum levels of thyroid hormones in developing offspring exposed to BBP in utero and through lactation as a critical effect. health.state.mn.us

Human studies have also suggested a link between BBP exposure and altered thyroid function. Higher concentrations of BBP and its metabolites have been associated with changes in thyroid hormone ratios, such as increased total triiodothyronine (TT3) and lower free thyroxine (fT4)/fT3 and total thyroxine (TT4)/TT3 ratios. cnr.it This suggests that BBP may enhance the metabolism of T4. cnr.it In children, metabolites of BBP, such as monobenzyl phthalate (MBzP), have been linked to lower levels of the active thyroid hormone free thyroxine (FT4), particularly in girls. yahoo.com Specifically, an increase in urinary maternal MBzP during pregnancy was negatively associated with thyroid-stimulating hormone (TSH) in cord serum, pointing to a central effect on the hypothalamic-pituitary-thyroid (HPT) axis. cnr.it These disruptions are concerning as thyroid hormones are essential for regulating metabolism, growth, and particularly brain development. yahoo.com

Population/ModelBBP MetaboliteObserved Effect on Thyroid HormonesReference
Developing Laboratory AnimalsBBPDecreased serum levels of thyroid hormones health.state.mn.us
HumansBBPIncreased total triiodothyronine (TT3), lower fT4/fT3 and TT4/TT3 ratios cnr.it
Girls (Age 3)Monobenzyl phthalate (MBzP)Lower levels of free thyroxine (FT4) yahoo.com
Newborns (Cord Serum)Monobenzyl phthalate (MBzP)Negative association with thyroid-stimulating hormone (TSH) cnr.it

Cellular and Molecular Mechanisms

A significant mechanism underlying the toxicity of BBP involves the induction of oxidative stress. nih.govresearchgate.net Exposure to BBP has been shown to enhance the levels of reactive oxygen species (ROS), leading to an imbalance between the production of free radicals and the body's ability to counteract their harmful effects through antioxidants. nih.govbwise.kr This increase in ROS can cause damage to cellular components. researchgate.net

Animal studies have demonstrated that BBP treatment can induce developmental toxicity by increasing oxidative stress levels. nih.gov For example, in chick embryos, BBP exposure was found to significantly enhance ROS levels, leading to increased lipid peroxidation and inhibition of antioxidant defenses. nih.gov In male germ cells, BBP was observed to induce excessive cellular ROS production. bwise.kr Furthermore, research using the nematode Caenorhabditis elegans showed that BBP exposure leads to increased oxidative stress within the germline, which is proposed to contribute to genomic instability. nih.gov

BBP exposure has been consistently linked to the induction of apoptosis, or programmed cell death. nih.govbwise.kr This process is often a consequence of BBP-induced oxidative stress. nih.gov Studies have shown that BBP treatment can significantly increase the number of apoptotic cells in various models. In chick embryos, BBP was found to promote apoptosis throughout the embryo, including in the brain, heart, and spine. nih.gov

Research on male germ cells has revealed that BBP activates both intrinsic and extrinsic apoptotic pathways. bwise.kr It was shown to substantially increase the expression of key intrinsic apoptosis regulators like Bcl-2-associated X protein (BAX) and cytochrome c. bwise.kr Similarly, studies in C. elegans have demonstrated that exposure to BBP results in increased germ cell apoptosis, which is dependent on the p53/CEP-1 DNA damage checkpoint. nih.gov The disruption of mitochondrial function by BBP is also considered a contributing factor to oxidative stress-induced early apoptosis. researchgate.net

BBP has been shown to promote key processes involved in cancer progression, including cell migration, invasion, and angiogenesis (the formation of new blood vessels). nih.gov In hepatocellular carcinoma cells, BBP treatment was found to promote cell migration and invasion in vitro and metastasis in vivo. nih.gov The mechanism for this appears to involve a novel nongenomic pathway where BBP stimulates the aryl hydrocarbon receptor (AhR) at the cell surface, which then interacts with G proteins to trigger downstream signaling cascades like the AhR/Gβ/PI3K/Akt/NF-κB pathway. nih.gov

Furthermore, BBP has been found to induce both in vitro and in vivo angiogenesis, a critical step for tumor growth and metastasis, through the AhR/ERK/VEGF pathway. nih.gov BBP also triggers the migration and invasion of hemangioma cells, which are tumors formed by the hyper-proliferation of vascular endothelial cells. nih.gov This effect is partly achieved by inducing the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. nih.gov These findings indicate that BBP can contribute to tumor progression by enhancing the invasive and migratory capabilities of cancer cells.

Exposure to BBP can significantly alter gene expression profiles in various tissues, affecting numerous biological processes. RNA sequencing analysis in C. elegans revealed that BBP exposure results in the altered expression of genes involved in several key functions. nih.govdntb.gov.ua These include:

Xenobiotic Metabolism: Genes involved in the processing and detoxification of foreign chemical compounds. nih.govdntb.gov.ua

Extracellular Matrix Organization: Genes responsible for the structural integrity of tissues. nih.govdntb.gov.ua

Oocyte Morphogenesis: Genes critical for the development and maturation of female egg cells. nih.govdntb.gov.ua

Meiotic Cell Cycle: Genes that regulate the specialized cell division that produces gametes. nih.govdntb.gov.ua

Oxidoreduction: Genes involved in metabolic processes that produce and neutralize reactive oxygen species. nih.govdntb.gov.ua

Studies on rat mammary glands have also shown that BBP exposure can affect the genomic profile, leading to the up-regulation of a significant number of genes related to cell proliferation, differentiation, communication, and signal transduction. nih.govnih.gov These widespread changes in gene expression highlight the diverse molecular pathways through which BBP can exert its toxic effects, potentially increasing susceptibility to diseases. researchgate.net

Functional Gene CategoryObserved Effect of BBP ExposureModel SystemReference
Xenobiotic MetabolismAltered gene expressionC. elegans nih.govdntb.gov.ua
Extracellular Matrix OrganizationAltered gene expressionC. elegans nih.govdntb.gov.ua
Oocyte MorphogenesisAltered gene expressionC. elegans nih.govdntb.gov.ua
Meiotic Cell CycleAltered gene expressionC. elegans nih.govdntb.gov.ua
OxidoreductionAltered gene expressionC. elegans nih.govdntb.gov.ua
Proliferation & DifferentiationUp-regulation of genesRat Mammary Gland nih.govnih.gov

A specific molecular mechanism by which BBP promotes the migration and invasion of hemangioma cells is through the upregulation of Zinc Finger E-box-Binding Homeobox 1 (Zeb1). nih.gov Zeb1 is a powerful transcription factor known to be a key driver of cell migration and invasion. nih.gov Research has shown that BBP exposure can increase the expression of Zeb1. nih.gov

The study demonstrated that targeted inhibition of Zeb1 was able to block the cell migration induced by BBP, confirming the crucial role of this transcription factor in the process. nih.gov Mechanistically, BBP was found to increase the mRNA stability of Zeb1 by suppressing miR-655, a microRNA that targets Zeb1. nih.gov Additionally, BBP enhances the protein stability of Zeb1 through the upregulation of ataxia telangiectasia mutated (ATM). nih.gov This evidence clearly indicates that BBP can trigger the migration and invasion of hemangioma cells by upregulating Zeb1. nih.gov

Immunotoxicological Investigations (General Scope, not specific effects)

Immunotoxicological investigations into Benzyl Butyl Phthalate (BBP) aim to characterize the compound's potential to adversely affect the immune system. The scope of this research involves evaluating whether BBP can cause either immunosuppression, which could lead to increased susceptibility to infections and cancer, or immunoenhancement, which might be associated with hypersensitivity and autoimmune reactions. biobide.comepa.gov Studies in this field are designed to explore the interactions of BBP with the complex components of the immune system.

Research methodologies in BBP immunotoxicology encompass both in vivo animal studies and in vitro experiments using immune cells. Animal models, primarily rodents like BALB/c mice, are utilized to assess how BBP exposure impacts the immune response to specific challenges, such as allergens. nih.gov In these studies, researchers examine various endpoints to understand the compound's effects. For instance, investigations have focused on whether BBP can act as an adjuvant, potentially enhancing allergic responses to other substances. nih.gov Key parameters measured include the levels of specific antibodies, such as immunoglobulin E (IgE), which is central to allergic reactions, and immunoglobulin G1 (IgG1). nih.gov

The general scope also includes assessing broader systemic effects. Some studies have been conducted in laboratory animals to determine if BBP causes significant immune suppression or enhancement over long-term exposure. health.state.mn.us While research specifically on BBP's immunologic effects is somewhat limited, the field may draw upon data from other phthalates to anticipate potential mechanisms of action. health.state.mn.us Furthermore, the broader field of immunotoxicology for chemicals structurally related to BBP investigates effects on human lymphocytes, including alterations in the production of signaling molecules like interleukins and cytokines, which are crucial for regulating immune responses. nih.gov

Aspect of Investigation General Scope & Methods Common Endpoints
Allergenicity/Adjuvancy In vivo studies using mouse models (e.g., BALB/c) with co-exposure to a reference allergen (e.g., ovalbumin). nih.govMeasurement of specific antibody titers (IgE, IgG1). nih.gov
Systemic Immune Function Long-term animal studies (e.g., rats) to assess overall immune system integrity. health.state.mn.usGeneral evaluation of immune suppression or enhancement. health.state.mn.us
Cellular Mechanisms In vitro studies on human or animal immune cells (e.g., lymphocytes). nih.govAnalysis of cytokine and interleukin production (e.g., IL-1b, IL-6, TNF-α). nih.gov

Neurobehavioral Studies (General Scope, not specific effects)

The general scope of neurobehavioral studies on Benzyl Butyl Phthalate (BBP) is to investigate its potential neurotoxicity, focusing on how exposure may affect brain development, learning, memory, and behavior. nih.govnih.gov This research is critical for understanding the non-reproductive toxicological profile of the compound. Studies are often conducted on laboratory animals, such as rats and mice, and examine the effects of exposure during critical developmental windows, including the perinatal period, as well as in adulthood. nih.govsemanticscholar.orgresearchgate.net

A primary focus of these investigations is on cognitive function, particularly learning and memory. nih.govresearchgate.net To assess these endpoints, researchers employ a variety of standardized behavioral tests. The Morris water maze is a frequently used tool to evaluate spatial learning and memory. nih.govnih.gov Other tests, such as the passive avoidance test and fear conditioning tasks, are used to assess different aspects of learning and memory formation. semanticscholar.orgresearchgate.net These studies aim to determine if BBP exposure can lead to deficits in cognitive performance. researchgate.net

Another significant area of investigation within the neurobehavioral scope is the effect of BBP on motor activity, anxiety, and social behavior. nih.govsemanticscholar.org The open field test is a common method used to observe general locomotor activity and exploratory behaviors. nih.gov The forced swim test and tail suspension test are utilized to screen for depression-like behaviors in animal models. nih.gov Furthermore, specific tests of sociability are employed to see if BBP administration disrupts normal social interactions. semanticscholar.org These behavioral assessments are often correlated with molecular analyses of specific brain regions, such as the hippocampus and amygdala, to explore underlying mechanisms, including changes in neurotransmitter levels or protein expression related to synaptic plasticity. nih.govsemanticscholar.org

Behavioral Domain Test/Methodology General Purpose
Developmental Reflexes Surface righting, cliff avoidance, air righting. nih.govTo assess the impact of BBP on early postnatal neurobehavioral development. nih.gov
Learning & Memory Morris water maze, fear conditioning. nih.govnih.govsemanticscholar.orgTo evaluate spatial learning, memory, and emotional learning processes. nih.govsemanticscholar.org
Motor Activity & Exploration Open field test. nih.govTo measure general locomotor activity and anxiety-related behaviors. nih.gov
Mood/Affective Behavior Forced swim test, tail suspension test. nih.govTo screen for depression-like behaviors. nih.gov
Social Behavior Social interaction tests. semanticscholar.orgTo investigate effects on normal sociability and identify aberrant social behaviors. semanticscholar.org

Human Exposure Assessment and Epidemiological Investigations

Routes of Human Exposure

Human exposure to Benzyl (B1604629) Butyl Phthalate (B1215562) (BBP) is widespread due to its use as a plasticizer in a variety of consumer and industrial products, including vinyl flooring, adhesives, food packaging, and cosmetics. Although BBP is not chemically bound to these plastic products, it can be released into the environment over time, leading to multiple routes of human exposure.

Food Intake : The primary source of BBP exposure for the general population is through the consumption of contaminated food. BBP can leach from food packaging materials, such as plastic wrappers, and processing equipment like conveyor belts, into the food chain. It can also be taken up by crops from the environment.

Indoor Air and Household Dust : BBP is a semi-volatile organic compound, meaning it can be released from products into the indoor air. It then settles and accumulates in household dust. Inhalation of contaminated indoor air and ingestion of dust are considered important exposure pathways, particularly for children who have more hand-to-mouth contact.

Dermal Absorption : Direct skin contact is another route of exposure. BBP can be absorbed through the skin from personal care products and other materials. Studies in rats have shown that a percentage of BBP uptake occurs via this route. However, compared to other phthalates, BBP is absorbed more slowly through the skin due to its asymmetric chemical structure.

Inhalation : Inhalation of BBP can occur from vapors in indoor environments or in occupational settings where the compound is produced or used. While concentrations in ambient air are generally low, indoor and occupational environments can have higher levels.

Table 6.1: Primary Routes of Human Exposure to BBP
Exposure RouteDescriptionKey Sources
Food Intake Considered the largest single source of exposure for the general population. Leaching from food packaging and processing equipment.
Indoor Air & Dust Inhalation of contaminated air and ingestion of settled dust.Vinyl flooring, carpets, adhesives, and other consumer products.
Dermal Absorption Direct contact with BBP-containing products.Cosmetics, personal care products, plastic materials.
Inhalation Breathing in BBP vapors.Indoor air from off-gassing products; occupational settings.

Biomonitoring Studies of BBP and its Metabolites (MBP, MBzP) in Human Biological Samples

Once BBP enters the body, it is rapidly metabolized, primarily into monobutyl phthalate (MBP) and monobenzyl phthalate (MBzP). These metabolites, along with the parent compound, can be detected in various human biological samples, providing a measure of internal exposure.

Biomonitoring studies have confirmed the ubiquitous nature of BBP exposure. The National Health and Nutrition Examination Survey (NHANES) found BBP's primary metabolite, MBzP, in the urine of the majority of the U.S. population.

Urine : Urine is the most common matrix for assessing BBP exposure because the metabolites MBP and MBzP are primarily excreted this way. Studies have consistently detected these metabolites in the urine of both adults and children, with concentrations sometimes being higher in children.

Cord Blood and Amniotic Fluid : The presence of BBP and its metabolites in umbilical cord blood and amniotic fluid demonstrates that these chemicals can cross the placental barrier, leading to fetal exposure. One study reported an internal concentration of BBP in cord blood (at the 95th percentile) of 0.089 μg/mL, while up to 0.263 μg/mL of MBP has been detected in human amniotic fluid.

Serum/Plasma : BBP and its metabolites have also been detected in blood serum and plasma, providing another indicator of systemic exposure.

Other Samples : Other biological samples where BBP and its metabolites have been found include breast milk and semen.

Correlation Studies between Phthalate Levels and Human Health Endpoints

Epidemiological studies have investigated the association between exposure to BBP, measured through its metabolites, and a range of adverse health outcomes.

Semen Quality : The effects of BBP on male reproductive function are inconsistent across studies. Some research has found a link between exposure to BBP's metabolite, MBP, and altered semen quality. One study found that men with higher levels of MBP and MBzP had increased odds of having sperm concentration and motility below reference values. However, other studies have found limited or weak evidence of a relationship between BBP exposure and impaired semen quality in adulthood.

Preterm Birth : Prenatal exposure to BBP has been correlated with adverse birth outcomes. Studies have reported an association between the presence of BBP in cord blood and reduced gestational age and preterm delivery.

Endometriosis : Some research has suggested a correlation between BBP exposure and endometriosis in women.

Breast Cancer : Multiple studies have suggested a link between BBP exposure and breast cancer. Phthalates are considered endocrine disruptors that may interfere with hormonal systems. Research indicates that BBP can promote the proliferation, migration, and invasion of breast cancer cells. It has also been shown to increase resistance to certain chemotherapy regimens in laboratory studies.

Testicular Tumors : The rising incidence of testicular cancer has been hypothesized to be partially due to exposure to endocrine-disrupting chemicals like phthalates. Exposure to antiandrogenic chemicals during fetal development is a proposed mechanism that could contribute to the etiology of testicular cancer.

A potential link between BBP exposure and neural tube defects (NTDs) has been identified. One study found that the detection rate of BBP and its metabolites in the urine of mothers whose babies had NTDs was significantly higher than in mothers of babies without NTDs. Animal studies have also shown that BBP can induce developmental toxicity.

Precocious Puberty : Studies investigating the link between phthalate exposure and the timing of puberty have produced complex results. Prenatal exposure to BBP has been associated with a later onset of puberty in overweight or obese boys. Other research suggests that exposure to certain phthalates may be associated with an earlier onset of puberty, particularly in overweight or obese girls.

Pregnancy Loss : Animal studies have demonstrated that BBP can be embryolethal, causing increases in both pre- and post-implantation loss. This may be mediated by an impairment of uterine function. In humans, some epidemiological evidence suggests that phthalate exposure may be related to a higher risk of pregnancy loss.

Obesity : A growing body of research has associated BBP with obesity and metabolic disruption. BBP has been shown to promote the process by which fat cells develop (adipogenesis) and to increase the accumulation of lipids in cells. Animal studies have found that exposure to BBP, particularly in combination with a high-fat diet, can lead to significant increases in body weight, fat tissue, and insulin (B600854) intolerance.

Leiomyoma (Uterine Fibroids) : Uterine leiomyomas are estrogen-sensitive tumors, and endocrine disruptors like phthalates may play a role in their development. While human studies have generated inconsistent results, some evidence suggests a potential association between phthalate exposure and uterine fibroids.

Table 6.2: Summary of Epidemiological Findings on BBP and Health Endpoints
Health EndpointAssociated PhthalateKey Findings
Semen Quality MBP, MBzPInconsistent; some studies link metabolites to reduced sperm concentration and motility.
Preterm Birth BBPAssociated with reduced gestational age.
Endometriosis BBPA correlation has been suggested in some studies.
Breast Cancer BBPLinked to increased proliferation and invasion of cancer cells.
Testicular Cancer Phthalates (general)Hypothesized link due to antiandrogenic activity during fetal development.
Neural Tube Defects BBP and metabolitesHigher detection rates in mothers of babies with NTDs.
Precocious Puberty BBPComplex associations; linked to later puberty in overweight boys.
Pregnancy Loss BBPAnimal studies show increased pre- and post-implantation loss.
Obesity BBPPromotes fat cell development and lipid accumulation.
Leiomyoma Phthalates (general)Inconsistent results, but a potential association is under investigation.

Limitations and Uncertainties in Human Epidemiological Data and Risk Assessment

While human epidemiological studies have explored potential associations between exposure to Benzyl Butyl Phthalate (BBP) and various health outcomes, significant limitations and uncertainties inherent in this data complicate risk assessment and the establishment of definitive causal links. The reliance on observational data, as opposed to controlled experiments, introduces challenges in interpreting the findings and applying them to regulatory decision-making.

Methodological issues within epidemiological studies also contribute to uncertainty. Many studies suffer from small sample sizes, which can lead to low statistical power to detect genuine associations. For instance, a U.S. Environmental Protection Agency (EPA) review of one study noted that a very small sample size of 34 children severely impacted the validity of its results. Furthermore, exposure assessment is a major challenge. It can be difficult to accurately quantify exposure, especially from non-occupational sources, and to distinguish the relative contributions of different exposure routes and sources. Some studies have also been limited by a lack of data on non-occupational exposures to the chemicals under investigation.

Specific study designs have their own inherent weaknesses. Case-control studies, for example, may be subject to recall bias or inaccuracies when interviews are conducted with the next-of-kin for deceased participants. The presence of confounding variables, which can influence both exposure and outcome, further complicates the ability to establish causality.

These limitations in human data mean that risk assessments for BBP often have to rely heavily on animal studies to establish health-based guidance values like a Tolerable Daily Intake (TDI). The Food Safety Commission of Japan (FSCJ), for example, concluded that it was more appropriate to specify a TDI based on animal studies due to the lack of consistency in epidemiological data, making it difficult to determine a clear dose-response relationship in humans. This extrapolation from animal data to humans is itself a source of uncertainty. Moreover, risk assessments face uncertainties regarding the full spectrum of potential health effects, as areas like impacts on the immune system, metabolic system, and neurodevelopment have not been sufficiently investigated.

The table below summarizes key limitations and uncertainties in the current body of human epidemiological data for BBP.

Limitation/Uncertainty CategorySpecific ExamplesSource Citation(s)
Inconsistent Findings Contradictory results across studies on male reproductive and neurobehavioral effects.
Study Design & Methodology Small sample sizes leading to low statistical power; challenges in controlling for confounding variables.
Exposure Assessment Difficulty in quantifying non-occupational exposures; inability to pinpoint specific sources or routes from biomonitoring data alone.
Reliance on Animal Data Necessity of using toxicological data from animal studies to derive safety thresholds (e.g., TDI) due to inconsistent human data.
Incomplete Toxicological Profile Insufficient investigation into potential effects on the immune system, metabolic processes, and neurodevelopment.
Study-Specific Flaws Potential for recall bias in case-control studies; reduced accuracy from next-of-kin interviews.

Integration of Biomonitoring Data with Toxicological Findings

Integrating human biomonitoring (HBM) data with toxicological findings is a critical approach for contextualizing exposure to chemicals like BBP and understanding potential health risks. This process bridges the gap between measured levels of a substance in the human body and established health-based guidance values derived from toxicology studies.

Human biomonitoring for BBP typically involves measuring the urinary concentrations of its primary metabolites, monobenzyl phthalate (MBzP) and monobutyl phthalate (MBuP). Because phthalates are rapidly metabolized and excreted, these urinary metabolites serve as reliable biomarkers of recent exposure. A key advantage of using these biomarkers is that they provide an integrated measure of exposure from all potential sources and routes (e.g., ingestion, inhalation, dermal contact), something that is difficult to achieve through external exposure measurements.

A central tool for this integration is the development of Biomonitoring Equivalents (BEs). A BE is defined as the concentration of a chemical or its metabolite in a biological medium (such as urine) that is consistent with an existing health-based exposure guideline, such as a Reference Dose (RfD) or a Tolerable Daily Intake (TDI). These exposure guidelines are typically derived from toxicological studies in animals that identify a No-Observed-Adverse-Effect Level (NOAEL).

The derivation of a BE involves using pharmacokinetic data to translate the external dose (e.g., the TDI in mg/kg body weight/day) into an equivalent internal concentration of the urinary biomarker. Once established, BEs serve as valuable screening tools. Population-level biomonitoring data, such as that collected by the National Health and Nutrition Examination Survey (NHANES), can be directly compared to the BE value. If measured biomarker levels in the general population are below the BE, it suggests that exposures are likely below the established health-based guidance value, providing a degree of confidence in public health safety.

This integrated approach allows for a more meaningful interpretation of biomonitoring data in a risk assessment context. It helps to:

Contextualize Exposure: Provides a framework for evaluating whether measured internal doses in a population are of potential health concern.

Prioritize Chemicals: Helps to prioritize chemicals for further research or potential regulatory action based on how close population exposures are to the BE.

Identify Data Gaps: Highlights the need for additional toxicokinetic or toxicological data to refine BE values.

Despite its utility, this approach has its own set of challenges. The variability in pharmacokinetics among individuals can affect biomarker concentrations. Furthermore, comparing biomonitoring data across different studies can be difficult due to variations in study design, analytical methods, and population demographics.

The table below outlines the core components involved in integrating biomonitoring data with toxicological findings for BBP.

ComponentDescriptionRole in IntegrationSource Citation(s)
Toxicological Data Health-based exposure guidelines (e.g., TDI, RfD) derived from animal studies identifying a No-Observed-Adverse-Effect Level (NOAEL).Establishes the benchmark for safe exposure levels.
Human Biomonitoring (HBM) Data Measured concentrations of BBP metabolites (MBzP, MBuP) in urine from population studies (e.g., NHANES).Provides a real-world, integrated measure of total human exposure from all sources.
Pharmacokinetic Data Information on the absorption, distribution, metabolism, and excretion of BBP, which determines the relationship between external exposure and internal biomarker concentration.Acts as the bridge to translate an external dose (TDI) into an internal biomarker concentration (BE).
Biomonitoring Equivalent (BE) The urinary concentration of a BBP metabolite that is consistent with the health-based exposure guideline (TDI/RfD).Serves as the screening value against which measured HBM data is compared to assess potential risk.

Environmental Remediation and Management Strategies for Bbp

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods for contaminants like BBP.

Bacteria have demonstrated significant potential in the degradation of BBP. Various bacterial strains, isolated from contaminated environments, are capable of utilizing BBP as a source of carbon and energy.

Pure Bacterial Cultures: Several genera of bacteria have been identified for their ability to degrade BBP. These include strains from Sphingomonas, Pseudomonas, Corynebacterium, Gordonia, Arthrobacter, Enterococcus, and Bacillus. For instance, Gordonia sp. strain MTCC 4818, isolated from soil contaminated with creosote, can hydrolyze both ester bonds of BBP, using the resulting benzyl (B1604629) alcohol and butanol for growth. This strain was able to degrade 1 g/L of BBP at neutral pH and 28°C within four days. Similarly, Pseudomonas fluorescens B-1, isolated from mangrove sediment, completely degraded BBP at concentrations ranging from 2.5 to 20 mg/L within six days under optimal conditions (pH 7.0, 37°C). The degradation process often involves the initial hydrolysis of BBP into its monoesters, monobutyl phthalate (B1215562) (MBuP) and monobenzyl phthalate (MBzP), followed by further breakdown to phthalic acid, benzoic acid, and butanol.

Mixed Bacterial Cultures: In many cases, a consortium of different bacterial species can achieve more complete mineralization of BBP than a single species. This is because the degradation of BBP requires a series of enzymatic steps to break down the parent compound and its various intermediates. A syntrophic bacterial consortium allows for specialization, where different members carry out specific steps in the degradation pathway. This cooperative metabolism can lead to a more efficient and thorough remediation process.

Below is a table summarizing the BBP degradation capabilities of selected pure bacterial cultures.

Bacterial StrainSourceDegradation ConditionsEfficiencyMetabolites
Gordonia sp. MTCC 4818Creosote-contaminated soil1 g/L BBP, neutral pH, 28°CComplete degradation in 4 daysPhthalic acid, Monobutyl phthalate (MBuP), Monobenzyl phthalate (MBzP)
Pseudomonas fluorescens B-1Mangrove sediment2.5-20 mg/L BBP, pH 7.0, 37°CComplete degradation in 6 daysMBuP, MBzP, Phthalic acid, Benzoic acid
Corynebacterium sp. DK4River sedimentNot specifiedDegrades BBPNot specified
Sphingomonas sp. O18River sedimentNot specifiedDegrades BBP (slower than DK4)Not specified

Fungi, particularly white-rot fungi, are also effective in the breakdown of BBP. These organisms produce powerful extracellular enzymes that can degrade a wide range of complex organic pollutants.

Pleurotus ostreatus has been identified as a highly efficient BBP degrader. Studies have shown that washed intact mycelia and homogenized mycelia of P. ostreatus can degrade all BBP within two days, indicating that the degradation is carried out by intracellular or mycelium-associated enzymes. Fungal enzymes, such as cutinase from Fusarium oxysporum, have also shown significant activity. Fungal cutinase (10 mg protein/L) was able to degrade nearly 60% of an initial 500 mg/L BBP concentration within 7.5 hours. In contrast, yeast esterase from Candida cylindracea showed much lower degradation efficiency under similar conditions.

Due to their low water solubility, phthalates like BBP tend to adsorb onto particulate matter and accumulate in sludge and sediment. These environments can harbor microbial communities capable of degrading BBP under both aerobic and anaerobic conditions.

Aerobic Degradation: In wastewater treatment plants, activated sludge has been shown to be highly effective at removing BBP, with over 95% removal observed within one day. The aerobic degradation of BBP in sludge generally follows first-order kinetics. The half-life of BBP in sludge can be as short as 1.2 days, and this can be further reduced with subsequent additions of the contaminant, suggesting microbial adaptation. Factors such as pH, temperature, and the presence of surfactants can influence the rate of degradation. For example, the addition of yeast extract has been shown to nearly double the biodegradation rate of BBP in sludge.

Anaerobic Degradation: While aerobic degradation is generally faster, BBP can also be degraded under anaerobic conditions, which are prevalent in deeper sediment layers and anaerobic digesters. The degradation pathways under anaerobic conditions are less well-documented for BBP specifically, but studies on similar phthalates suggest that the process still involves the initial hydrolysis of the ester bonds. The presence of different electron acceptors can influence the rate and extent of anaerobic degradation.

The following table presents data on the aerobic degradation of BBP in sludge under different conditions.

MatrixConditionInitial BBP ConcentrationHalf-life (days)Key Findings
SludgeAerobic100 mg/kg (1st addition)1.2Degradation follows first-order kinetics.
SludgeAerobic100 mg/kg (2nd addition)0.9Acclimation of microorganisms enhances degradation.
SludgeAerobic1,000 mg/kg (1st addition)6.4Higher concentrations lead to longer half-lives.
SludgeAerobic1,000 mg/kg (2nd addition)1.4Significant improvement in degradation upon second exposure.
SludgeAerobic, with ultrasonic pre-treatmentNot specifiedNot specifiedUltrasonic treatment increases the rate of biodegradation.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These processes rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, including BBP, leading to their mineralization.

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), and a source of light (usually UV) to generate hydroxyl radicals. When the catalyst is irradiated with light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce •OH radicals.

The Fenton process is another type of AOP that involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This reaction is highly effective in degrading a variety of organic pollutants. The "photo-Fenton" process is an enhancement where UV light is used to regenerate Fe²⁺ from Fe³⁺, thereby increasing the efficiency of the radical generation cycle.

While specific studies focusing solely on the Fenton degradation of BBP are limited in the provided search results, the principles of Fenton and photo-Fenton processes are broadly applicable to recalcitrant organic compounds like phthalates. These processes are known to effectively degrade compounds with aromatic rings, such as the one present in the BBP molecule. The unselective nature of the hydroxyl radicals generated ensures the breakdown of the parent compound into smaller, more biodegradable intermediates, and ultimately to carbon dioxide and water.

Ozonation and Sonolysis

Advanced Oxidation Processes (AOPs) are a key strategy for the degradation of persistent organic pollutants like BBP. Among these, ozonation and sonolysis are notable for their effectiveness.

Ozonation involves the use of ozone (O₃) to chemically degrade contaminants. The process can occur through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with highly reactive hydroxyl radicals (•OH) produced from ozone decomposition in water. Studies on related phthalates have shown that ozonation can effectively break down the pollutant structure. The efficiency of BBP degradation via ozonation is influenced by factors such as ozone concentration, pH, and the presence of radical scavengers. The breakdown of the BBP molecule typically results in smaller, more biodegradable compounds, though the formation of various by-products is possible.

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water molecules. Research on various phthalates demonstrates that sonochemical degradation is capable of removing higher molecular weight phthalates, including BBP, within 30-60 minutes of irradiation. The reactivity of phthalates in sonolysis is often linked to their hydrophobicity, which influences their tendency to accumulate at the gas-liquid interface of the cavitation bubbles where degradation is most intense.

The primary degradation pathways for BBP using these AOPs involve attacks on the ester linkages and the aromatic rings, leading to the formation of intermediates like monobutyl phthalate, monobenzyl phthalate, and phthalic acid.

Synergistic Remediation Methods

Combining different remediation technologies can lead to synergistic effects, where the combined efficiency is greater than the sum of the individual processes. This approach is particularly effective for recalcitrant compounds like BBP.

A prominent example is the combination of ozonation and sonolysis (sono-ozonation) . Ultrasound can enhance the mass transfer of ozone into the liquid phase and promote the generation of hydroxyl radicals, thereby accelerating the degradation of pollutants. This combined process has shown a significant synergistic impact in degrading similar organic pollutants.

Another powerful synergistic method is the combination of ultraviolet (UV) irradiation with an oxidant like hydrogen peroxide (H₂O₂) or ozone. The UV light facilitates the decomposition of the oxidant to produce a high yield of hydroxyl radicals.

UV/H₂O₂: This process is effective for degrading a wide range of organic pollutants. The combination of UV and H₂O₂ has been shown to achieve high degradation efficiency for BBP at low concentrations.

UV/O₃: Combining ozonation with UV radiation can significantly enhance degradation kinetics compared to either process alone.

Conventional Treatment Methods and Their Limitations

While advanced methods are promising, conventional wastewater treatment techniques are more commonly employed but have significant limitations in completely removing phthalates like BBP.

Activated Sludge Process: This is a widely used biological treatment method in municipal wastewater treatment plants (WWTPs). While a significant portion of BBP can be removed through this process, the primary mechanism is often adsorption to the sludge particles rather than complete biodegradation. This leads to the accumulation of BBP in sewage sludge, which can re-introduce the pollutant into the environment if the sludge is used as agricultural fertilizer. The removal efficiency can be inconsistent and is affected by operational parameters such as sludge retention time (SRT) and the food-to-microorganism (F/M) ratio. Furthermore, many conventional plants are not able to completely remove phthalates, leading to their release in the final effluent.

Adsorption by Activated Carbon: Activated carbon is well-known for its high surface area and porosity, making it effective for adsorbing organic compounds from water. However, its application for BBP removal has several drawbacks:

Competition: In real wastewater, numerous other organic compounds compete with BBP for adsorption sites, reducing its removal efficiency.

Saturation: Activated carbon has a finite adsorption capacity and becomes saturated over time, requiring costly regeneration or replacement.

Cost: The high cost of virgin activated carbon and its regeneration can be a significant barrier to its large-scale use, especially for industrial applications.

Table 1: Limitations of Conventional BBP Treatment Methods
Treatment MethodKey Limitations
Activated Sludge Incomplete removal, leading to discharge in effluent.
Primary removal mechanism is often adsorption to sludge, not full degradation.
Accumulation of BBP in sewage sludge poses disposal challenges.
Efficiency is highly dependent on plant operating conditions.
Activated Carbon High operational cost for material and regeneration.
Finite adsorption capacity requires periodic replacement.
Competitive adsorption from other organic matter in wastewater reduces efficiency.
Potential for pore blockage and difficulty in regeneration.

Challenges in Industrial-Scale Remediation and Future Directions

Scaling up effective laboratory remediation techniques to an industrial level presents significant challenges.

Challenges:

Cost-Effectiveness: Advanced Oxidation Processes, despite their high efficiency, often entail substantial capital and operational costs due to high energy consumption (for UV lamps and ultrasound) and the need for chemical reagents like ozone and H₂O₂. This can make them economically unfeasible for treating large volumes of industrial wastewater.

Complexity of Wastewater: Industrial wastewater is often a complex mixture of various pollutants, which can interfere with the efficiency of a given remediation process. For instance, the presence of radical scavengers like bicarbonate ions can significantly reduce the effectiveness of AOPs.

By-product Formation: Incomplete oxidation of BBP can lead to the formation of intermediate by-products, which may themselves be toxic and require further treatment.

Process Integration: Integrating new, advanced systems into existing industrial treatment facilities can be technically demanding and disruptive.

Future Directions: The future of BBP remediation lies in developing more sustainable, efficient, and cost-effective strategies.

Hybrid Systems: A major trend is the development of hybrid systems that combine different processes, such as AOPs with biological treatments, to maximize efficiency and minimize costs.

Nanotechnology: The use of nanomaterials as catalysts or adsorbents shows immense potential for the remediation of persistent organic pollutants, offering high efficiency and shorter treatment times.

Novel Catalysts: Research is focused on developing new, more robust, and cheaper catalysts for processes like photocatalysis and catalytic ozonation to reduce energy and chemical input.

Focus on Sustainability: Future approaches will increasingly focus on green and sustainable methods, such as bioremediation using genetically engineered microorganisms or phytoremediation, which uses plants to remove pollutants. The goal is to move from primary source control to managing the "secondary sources" already present in the environment.

Role of BBP-d4 in Evaluating Remediation Efficiency and Degradation Kinetics

Accurate measurement is fundamental to developing and validating any environmental remediation technology. This is the primary role of Benzyl Butyl Phthalate-d4 (BBP-d4), a stable isotope-labeled version of BBP.

BBP-d4 serves as an ideal internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The technique, known as isotope dilution mass spectrometry (IDMS) , is considered a primary measurement method for its high accuracy and precision.

The process works as follows:

A known quantity of BBP-d4 is added (spiked) into an environmental sample (e.g., water or soil) before any extraction or cleanup steps.

During sample preparation, any loss of the target analyte (BBP) will be accompanied by a proportional loss of the internal standard (BBP-d4), as they have nearly identical chemical and physical properties.

In the mass spectrometer, BBP and BBP-d4 are separated based on their mass-to-charge ratio. Because BBP-d4 is heavier due to the deuterium (B1214612) atoms, it can be detected independently from the native BBP.

By measuring the ratio of the native analyte to the known amount of the recovered internal standard, the initial concentration of BBP in the sample can be calculated with high accuracy, correcting for any procedural losses.

By using BBP-d4, researchers can reliably:

Quantify Remediation Efficiency: By accurately measuring the concentration of BBP before and after a treatment process (e.g., ozonation), the exact percentage of removal can be determined.

Study Degradation Kinetics: Scientists can take samples at different time points during a remediation experiment to precisely model the rate at which BBP degrades. This is crucial for optimizing treatment conditions like reaction time, oxidant dose, or UV intensity.

Validate Analytical Methods: BBP-d4 is essential for validating the entire analytical procedure, ensuring that the results reported are accurate and reliable for environmental monitoring.

Without stable isotope-labeled standards like BBP-d4, it would be difficult to discern whether a low measured concentration of BBP after treatment is due to effective degradation or simply due to poor recovery of the analyte during sample processing.

Table 2: Application of BBP-d4 in Remediation Studies
Application AreaFunction of BBP-d4Scientific Outcome
Efficiency Assessment Internal Standard for Isotope DilutionAccurate quantification of BBP concentration before and after treatment, correcting for sample loss.
Kinetic Modeling Tracer for Time-Course AnalysisPrecise measurement of BBP concentration over time, enabling the calculation of degradation rate constants.
Method Validation Recovery StandardEnsures the accuracy and reliability of the analytical method used to measure BBP in complex environmental matrices.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Benzyl Butyl Phthalate-d4 in environmental samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) mode. Isotopically labeled standards like this compound improve accuracy by correcting for matrix effects and instrument variability. Include quality assurance/control (QA/QC) steps such as surrogate recovery checks (e.g., di-n-butyl phthalate-d4) and internal standards (e.g., benzyl benzoate) to validate data reliability .
  • Critical Parameters : Optimize extraction techniques (e.g., solid-phase extraction for aqueous samples) and ensure deuterated analogs match the retention times and fragmentation patterns of target analytes .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Storage Protocol : Store neat standards at -20°C in sealed, light-protected vials. For prepared solutions (e.g., 200 µg/mL in methanol), aliquot into small volumes to avoid freeze-thaw degradation and store at -80°C for long-term stability .
  • Handling : Use glassware to minimize adsorption losses and pre-rinse with methanol to reduce contamination .

Q. What safety precautions are essential when handling this compound in experimental workflows?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for solvent preparation due to its low vapor pressure and potential respiratory irritation .
  • Waste Disposal : Collect waste in designated containers for halogenated organics and incinerate via EPA-approved methods to prevent environmental release, given its chronic aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates of this compound during complex matrix analysis (e.g., biological tissues)?

  • Troubleshooting Strategy :

  • Matrix Effects : Spike samples with isotopically labeled internal standards (e.g., Dibutyl Phthalate-d4) to normalize matrix-induced ion suppression/enhancement in LC-MS/MS .
  • Extraction Optimization : Compare recovery efficiencies of pressurized liquid extraction (PLE) vs. ultrasonication, particularly for lipid-rich matrices .
    • Data Validation : Cross-validate results using certified reference materials (CRMs) and participate in inter-laboratory proficiency testing .

Q. What experimental design considerations are critical for studying the metabolic fate of this compound in in vitro toxicological models?

  • Model Systems : Use hepatic cell lines (e.g., HepG2) or primary hepatocytes with cytochrome P450 induction protocols to simulate phase I metabolism .
  • Isotopic Tracing : Employ high-resolution mass spectrometry (HRMS) to track deuterium labels in metabolites, ensuring differentiation from endogenous phthalates .
  • Dose-Response Calibration : Conduct preliminary range-finding studies to avoid cytotoxicity thresholds while maintaining detectable metabolite levels .

Q. How do environmental factors (e.g., pH, organic matter) influence the degradation kinetics of this compound in aquatic systems?

  • Experimental Setup :

  • Microcosm Studies : Simulate freshwater/sediment systems under controlled pH (4–9) and dissolved organic carbon (DOC) levels. Monitor degradation via LC-MS/MS .
  • Kinetic Modeling : Apply first-order decay models to estimate half-lives and identify rate-limiting steps (e.g., hydrolysis vs. microbial breakdown) .
    • Advanced Analytics : Use stable isotope probing (SIP) to link degradation pathways to specific microbial communities .

Methodological Resources

  • Reference Standards : Procure deuterated phthalates (e.g., this compound, CAS 93951-88-3) from accredited suppliers like AccuStandard or NIST-certified sources .
  • Regulatory Compliance : Align experimental protocols with EPA guidelines for phthalate risk evaluation, including human health hazard assessments and cumulative risk analysis frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.